LP-20 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-20-15-8-6-14(7-9-15)16-4-2-3-5-17(16)19-12-10-18-11-13-19;/h2-9,18H,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZUJPBDJNUNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386928-34-2 | |
| Record name | LP-20 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386928342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LP-20 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2646G1D2WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LP-20 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-20 hydrochloride, chemically identified as 1-[2-(4-methoxyphenyl)phenyl]piperazine, is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. This compound exhibits a complex pharmacological profile, demonstrating both agonist and antagonist activities in different experimental models. This dual activity underscores the nuanced signaling of the 5-HT7 receptor and highlights LP-20 as a valuable tool for dissecting its physiological and pathological roles. This guide summarizes its binding affinity, functional activity, and the underlying signaling pathways, and provides detailed experimental methodologies for the key assays used in its characterization.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is a subject of intense research due to its involvement in a variety of physiological processes, including thermoregulation, circadian rhythms, learning, and memory. Its dysregulation has been implicated in several central nervous system (CNS) disorders. This compound has emerged as a significant research compound due to its high affinity and selectivity for this receptor. Understanding its detailed mechanism of action is crucial for its application in neuroscience research and potential therapeutic development.
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for the 5-HT7 receptor, with a Ki value of 2.6 nM.[1][2] It also exhibits considerable selectivity over other receptors, notably the adrenergic α1 and 5-HT1A receptors, with Ki values of 156 nM and 476 nM, respectively.[1][2] This selectivity profile makes it a valuable tool for specifically investigating 5-HT7 receptor function.
Data Presentation: Binding Affinity
| Receptor | Ki (nM) | Reference |
| 5-HT7 | 2.6 | [1] |
| Adrenergic α1 | 156 | |
| 5-HT1A | 476 |
Signaling Pathway
The 5-HT7 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, this coupling stimulates the activity of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, modulating various cellular functions.
Figure 1: Agonist-induced 5-HT7 receptor signaling cascade.
Functional Activity: A Dual Profile
A key characteristic of this compound is its dual agonist and antagonist activity, which is dependent on the biological system and the specific assay used. This phenomenon, often referred to as functional selectivity or biased agonism, suggests that the conformation of the receptor upon ligand binding can differ, leading to the activation of distinct downstream signaling pathways or effector systems.
-
Agonist Activity: In a guinea pig ileum assay, this compound demonstrated agonist properties. This assay measures smooth muscle relaxation, a functional response mediated by 5-HT7 receptor activation.
-
Antagonist Activity: Conversely, in HeLa cells expressing the 5-HT7 receptor, this compound acted as an antagonist, blocking the accumulation of cAMP induced by serotonin (5-HT).
This dual functionality makes LP-20 a particularly interesting compound for studying the complexities of 5-HT7 receptor pharmacology.
Figure 2: Experimental workflows for determining agonist and antagonist activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the affinity of an unlabeled compound (LP-20) for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT7 receptor.
-
Radioligand (e.g., [3H]5-CT).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
A series of dilutions of this compound are prepared.
-
In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LP-20 are incubated.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Antagonist Activity)
This assay measures the ability of a compound to inhibit the agonist-induced production of cAMP.
Materials:
-
HeLa cells (or other suitable cell line) stably expressing the 5-HT7 receptor.
-
Serotonin (5-HT) as the agonist.
-
This compound stock solution.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are seeded in a multi-well plate and cultured to the desired confluency.
-
The cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.
-
A fixed concentration of serotonin (typically the EC80) is then added to stimulate cAMP production.
-
The incubation continues for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The data are plotted to generate a dose-response curve, and the IC50 value for LP-20 is determined.
Guinea Pig Ileum Assay (for Agonist Activity)
This is a classic organ bath experiment to assess the functional effects of a compound on smooth muscle contraction or relaxation.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath setup with an isometric force transducer.
-
This compound stock solution.
-
Substance P (to pre-contract the tissue).
-
Data acquisition system.
Procedure:
-
A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
The tissue is allowed to equilibrate under a resting tension.
-
The ileum is pre-contracted with a substance like Substance P.
-
Cumulative concentrations of this compound are added to the organ bath.
-
The relaxation of the smooth muscle is recorded via the isometric force transducer.
-
A dose-response curve is constructed by plotting the percentage of relaxation against the log concentration of LP-20.
-
The EC50 and Emax values are determined from this curve to quantify the agonist activity.
Figure 3: Logical relationship determining the dual activity of LP-20.
Conclusion
This compound is a high-affinity, selective 5-HT7 receptor ligand with a complex mechanism of action characterized by dual agonist and antagonist properties. This functional selectivity is dependent on the specific cellular context and the signaling pathways being measured. Its well-defined binding profile and intriguing functional activities make it an indispensable pharmacological tool for elucidating the multifaceted roles of the 5-HT7 receptor in health and disease. Further research into the structural basis of its interaction with the 5-HT7 receptor may provide deeper insights into the mechanisms of biased agonism and inform the design of future therapeutic agents targeting this important receptor.
References
The Functional Profile of LP-20 Hydrochloride: A High-Affinity Ligand for the Serotonin 5-HT7 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LP-20 hydrochloride has been identified as a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system, including thermoregulation, circadian rhythm, learning, and memory. This technical guide provides a comprehensive overview of the function of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. The dualistic nature of this compound, exhibiting both agonist and antagonist properties, is a key focus of this document. All quantitative data are presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction to this compound and the 5-HT7 Receptor
The 5-HT7 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Given its significant role in neurological functions, the 5-HT7 receptor is a prominent target for the development of novel therapeutics for psychiatric and neurological disorders.
This compound emerges as a significant research tool due to its high affinity and selectivity for the 5-HT7 receptor.[1] Understanding its detailed pharmacological characteristics is crucial for its application in preclinical research and drug discovery programs.
Binding Affinity and Selectivity Profile
This compound demonstrates a high binding affinity for the 5-HT7 receptor. Radioligand binding assays are instrumental in determining these parameters.
Experimental Protocol: Radioligand Binding Assay
A standard experimental approach to determine the binding affinity of a compound like this compound involves a competitive binding assay using a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]-5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-5-CT and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled 5-HT.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-5-CT (IC50) is calculated.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinity and Selectivity
The following table summarizes the binding affinities of this compound for the 5-HT7 receptor and its selectivity over other receptors.
| Receptor | Ligand | Ki (nM) | Reference |
| 5-HT7 | This compound | 2.6 | |
| Adrenergic α1 | This compound | 156 | |
| 5-HT1A | This compound | 476 |
Functional Activity: A Dual Agonist and Antagonist Profile
A unique characteristic of this compound is its reported dual activity as both an agonist and an antagonist at the 5-HT7 receptor. This functional duality is often assessed using cellular assays that measure the downstream signaling of receptor activation, such as cAMP accumulation assays.
Experimental Protocol: cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the target receptor.
Objective: To characterize the functional activity of this compound as a potential agonist or antagonist at the 5-HT7 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT7 receptor.
-
A known 5-HT7 receptor agonist (e.g., 5-CT) for antagonist mode experiments.
-
This compound at various concentrations.
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for Agonist Mode:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Replace the culture medium with assay medium containing varying concentrations of this compound.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax).
Procedure for Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Add a fixed concentration of a known 5-HT7 agonist (e.g., the EC80 concentration of 5-CT).
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve to determine the IC50 (concentration for 50% inhibition of the agonist response) and subsequently the Kb (equilibrium dissociation constant for the antagonist).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the 5-HT7 receptor signaling pathway and the experimental workflows for characterizing the binding and functional activity of this compound.
Caption: 5-HT7 Receptor Signaling Cascade.
Caption: Experimental Workflow Diagram.
Discussion and Conclusion
This compound is a valuable pharmacological tool for the study of the 5-HT7 receptor. Its high affinity and selectivity allow for targeted investigations into the receptor's role in various physiological and pathological processes. The dual agonist/antagonist profile reported in the literature is particularly intriguing and warrants further investigation to understand the underlying molecular mechanisms, which may be dependent on the specific cellular context, receptor splice variant, or the presence of interacting proteins.
The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon existing findings. The structured presentation of binding data and the visualization of signaling pathways and workflows are intended to provide a clear and comprehensive understanding of the function of this compound. Future research should aim to further elucidate its in vivo effects and explore its potential as a lead compound for the development of novel therapeutics targeting the 5-HT7 receptor.
References
An In-Depth Technical Guide to the Synthesis and Chemical Properties of LP-20 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of LP-20 hydrochloride, a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
This compound, with the chemical name 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)piperazine hydrochloride, is a synthetic small molecule that has garnered interest for its potential therapeutic applications related to the modulation of the serotonergic system.[1]
| Property | Value | Reference |
| Chemical Name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)piperazine hydrochloride | |
| Molecular Formula | C₁₇H₂₁ClN₂O | |
| Molecular Weight | 304.81 g/mol | |
| CAS Number | 1386928-34-2 | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |
| Storage | Desiccate at room temperature |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of the core 1-(biphenyl-2-yl)piperazine scaffold, followed by the introduction of the methoxy (B1213986) group and subsequent conversion to the hydrochloride salt. While the specific protocol from the primary literature is proprietary, a general and plausible synthetic route can be constructed based on established methods for the synthesis of analogous 1-(biphenyl-2-yl)piperazine derivatives.
A common and effective method for the formation of the C-N bond between the biphenyl (B1667301) and piperazine (B1678402) moieties is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of aryl amines.
The general synthetic workflow is as follows:
References
LP-20 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions and disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the molecular interactions, signaling pathways, and the experimental methodologies employed to elucidate its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of serotonergic drug discovery and development.
Introduction
The serotonin 7 (5-HT7) receptor, one of the most recently identified serotonin receptor subtypes, has garnered significant attention as a therapeutic target for a range of neuropsychiatric disorders, including depression, anxiety, and cognitive deficits. The development of selective ligands for the 5-HT7 receptor is crucial for both elucidating its physiological roles and for advancing novel therapeutic strategies. This compound emerged from investigations into the 1-(2-biphenyl)piperazine motif as a promising compound with high affinity and selectivity for the 5-HT7 receptor.
Discovery and Synthesis
The discovery of this compound was the result of systematic structure-activity relationship (SAR) studies focused on the 1-(2-biphenyl)piperazine scaffold. The key publication by Lacivita et al. in the Journal of Medicinal Chemistry (2012) detailed the synthesis and evaluation of a series of compounds, leading to the identification of LP-20 as a lead candidate.
Synthesis Pathway
The synthesis of 1-(2-biphenyl)piperazine derivatives, the core structure of LP-20, generally involves established synthetic organic chemistry routes. A representative synthesis is outlined below.
Pharmacological Profile
This compound is characterized by its high binding affinity and selectivity for the 5-HT7 receptor. Its pharmacological profile has been primarily defined through in vitro and ex vivo studies.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. α1-adrenergic | Selectivity vs. 5-HT1A | Reference |
| LP-20 | 5-HT7 | 2.6 | ~60-fold | ~183-fold | Lacivita et al., 2012 |
| Compound X | 5-HT7 | Varies | Varies | Varies | Fictional Example |
| Compound Y | 5-HT7 | Varies | Varies | Varies | Fictional Example |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the signaling cascade downstream of the 5-HT7 receptor. The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.
5-HT7 Receptor Signaling Pathway
Upon agonist binding, the 5-HT7 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and cellular function. LP-20, as a potent ligand, can either stimulate (as an agonist) or block (as an antagonist) this pathway.
Experimental Protocols
The following sections provide representative protocols for the key experiments used to characterize this compound. These are generalized methods and specific parameters may have been optimized in the original research.
Radioligand Binding Assay for 5-HT7 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT7 receptor.
Objective: To determine the inhibitory constant (Ki) of LP-20 for the 5-HT7 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM 5-HT (for non-specific binding).
-
50 µL of each dilution of LP-20.
-
-
Add 50 µL of [3H]5-CT to all wells at a final concentration close to its Kd.
-
Add 150 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for LP-20.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a novel 5-HT7 receptor ligand.
Development Status and Future Directions
Publicly available information regarding the further development of this compound into clinical trials is limited. The initial publication by Lacivita et al. (2012) laid a strong foundation by identifying a potent and selective 5-HT7 receptor ligand. Future research would typically involve:
-
In-depth in vivo studies in animal models of CNS disorders.
-
Pharmacokinetic and toxicological profiling.
-
Lead optimization to further enhance efficacy and safety.
The 1-(2-biphenyl)piperazine scaffold, exemplified by LP-20, remains a valuable starting point for the design of novel serotonergic agents.
Conclusion
This compound stands out as a significant discovery in the field of 5-HT7 receptor research. Its high affinity and selectivity, born from rational drug design, have made it a valuable tool for studying the function of this receptor. While its clinical development path is not publicly documented, the foundational research on LP-20 continues to inform the development of the next generation of serotonergic therapeutics.
LP-20 Hydrochloride: A Technical Overview of a High-Affinity Serotonergic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-20 hydrochloride is a synthetic, high-affinity ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood, cognition, and circadian rhythms. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, selectivity, and the methodologies used for its characterization. The document is intended to serve as a resource for researchers and drug development professionals interested in the serotonergic system and the therapeutic potential of 5-HT7 receptor modulators.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of a vast array of physiological processes in the central and peripheral nervous systems. The diverse effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes. Among these, the 5-HT7 receptor has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This compound has been identified as a potent and selective ligand for the 5-HT7 receptor, exhibiting both agonist and antagonist properties in vitro. This dual activity suggests a complex pharmacological profile that warrants further investigation.
Receptor Binding Profile
This compound demonstrates high affinity for the 5-HT7 receptor. Radioligand binding assays have been crucial in determining its binding characteristics.
Table 1: Receptor Binding Affinities of this compound
| Receptor | K_i_ (nM) |
| 5-HT₇ | 2.6 |
| Adrenergic α₁ | 156 |
| 5-HT₁ₐ | 476 |
Data sourced from publicly available information.
The data presented in Table 1 highlight the selectivity of this compound for the 5-HT7 receptor over the adrenergic α1 and 5-HT1A receptors.
Mechanism of Action and Signaling Pathway
The 5-HT7 receptor primarily couples to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is a hallmark of 5-HT7 receptor activation.
Experimental Protocols
The characterization of this compound relies on standard pharmacological assays. The following are representative protocols for the key experiments.
Radioligand Binding Assay (5-HT7 Receptor)
This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT7 receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, at a pH of 7.4.
-
Radioligand: A radiolabeled 5-HT7 receptor ligand, such as [³H]5-carboxamidotryptamine ([³H]5-CT), is used at a concentration near its K_d_ value.
-
Competition Assay: The assay is performed in microtiter plates. Each well contains the cell membranes, the radioligand, and varying concentrations of this compound or a reference compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Incubation: The plates are incubated for a sufficient time to reach equilibrium, typically 60-120 minutes at room temperature or 37°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a general method for assessing the agonist or antagonist activity of this compound at the 5-HT7 receptor by measuring changes in intracellular cAMP levels.
Protocol Details:
-
Cell Culture: Cells stably expressing the human 5-HT7 receptor are cultured to an appropriate density in multi-well plates.
-
Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Mode: To determine agonist activity, cells are treated with increasing concentrations of this compound. A known 5-HT7 receptor agonist (e.g., 5-CT) is used as a positive control.
-
Antagonist Mode: To assess antagonist activity, cells are pre-incubated with various concentrations of this compound before the addition of a fixed concentration of a 5-HT7 receptor agonist (e.g., the EC₈₀ concentration of 5-CT).
-
Incubation: The cells are incubated for a specific period to allow for cAMP production, typically 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: For agonist activity, the data are plotted as cAMP concentration versus log[this compound concentration] to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and E_max_ (maximal effect). For antagonist activity, the data are analyzed to determine the IC₅₀ (concentration of this compound that inhibits 50% of the agonist-induced response), from which the K_b_ (equilibrium dissociation constant for the antagonist) can be calculated.
In Vivo Studies
To date, there is a lack of publicly available in vivo data for this compound. Further research is required to understand its pharmacokinetic properties, brain penetration, and its effects on animal models of disease.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the 5-HT7 receptor in the central nervous system. Its high affinity and selectivity make it a suitable probe for in vitro studies. The dual agonist and antagonist activity reported for this compound suggests a complex pharmacology that may depend on the specific cellular context and signaling pathways being investigated.
Future research should focus on:
-
A more detailed characterization of its functional profile, including potential biased agonism.
-
Elucidation of its effects in native tissues and primary neuronal cultures.
-
Comprehensive in vivo studies to assess its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in relevant animal models.
This technical guide provides a foundation for researchers to build upon as they explore the multifaceted nature of this compound and the broader implications for 5-HT7 receptor-targeted drug discovery.
The Pharmacology of LP-20 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-20 hydrochloride is a synthetic, high-affinity ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood, cognition, and circadian rhythms.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its known binding affinities, functional activities, and the experimental methodologies used for its characterization. The document also presents detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. While in-depth in vitro data is available, it is important to note that comprehensive in vivo, pharmacokinetic, and safety data for this compound are not extensively documented in publicly available literature.
Introduction
The 5-HT7 receptor is a promising target for the development of novel therapeutics for a range of neuropsychiatric disorders.[2][3][4] Ligands that modulate 5-HT7 receptor activity, such as this compound, are valuable tools for elucidating the physiological roles of this receptor and for advancing drug discovery efforts. This compound belongs to the 1-(2-biphenyl)piperazine class of compounds, which has been a focus of medicinal chemistry for developing potent and selective 5-HT7 receptor ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 304.81 g/mol | |
| Molecular Formula | C₁₇H₂₀N₂O·HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |
| Storage | Desiccate at room temperature |
Pharmacology
Pharmacodynamics
This compound is a potent ligand of the 5-HT7 receptor with a high binding affinity. Notably, it has been reported to exhibit both agonist and antagonist activity, a characteristic that appears to be context-dependent on the specific assay and cellular background. This dual functionality suggests a complex interaction with the receptor and its signaling pathways.
The binding affinities of this compound for the 5-HT7 receptor and its selectivity over other receptors are summarized in Table 2.
Table 2: Receptor Binding Profile of this compound
| Receptor | Kᵢ (nM) | Reference |
| 5-HT₇ | 2.6 | |
| Adrenergic α₁ | 156 | |
| 5-HT₁ₐ | 476 |
Signaling Pathways
The 5-HT7 receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA), to modulate neuronal function. The signaling pathway is depicted in the diagram below.
Pharmacokinetics
There is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile.
In Vivo Studies
Safety and Toxicology
A formal safety and toxicology profile for this compound has not been established in the public domain. A study on a similarly named substance, "LP20 powder," derived from heat-killed Lactobacillus plantarum L-137, found it to be non-toxic and non-genotoxic. However, it is critical to distinguish that this is a different substance from the synthetic compound this compound, and therefore, these safety findings do not apply. Standard toxicological assessments would be necessary to determine the safety profile of this compound.
Experimental Protocols
The following sections describe the general methodologies for the key in vitro assays used to characterize ligands like this compound.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Kᵢ) of a compound for a specific receptor. A typical workflow for a competitive binding assay is illustrated below.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT₇ receptor.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-5-CT) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Functional Assay
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gs-coupled receptors like 5-HT₇, this is often assessed by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human 5-HT₇ receptor are cultured.
-
Agonist Mode: To test for agonist activity, cells are incubated with increasing concentrations of this compound, and the resulting cAMP levels are measured. An increase in cAMP indicates agonist activity.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with increasing concentrations of this compound before the addition of a known 5-HT₇ receptor agonist (e.g., 5-CT). A decrease in the agonist-induced cAMP production indicates antagonist activity.
-
cAMP Measurement: Intracellular cAMP levels are typically quantified using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
This compound is a potent and selective ligand for the 5-HT₇ receptor, demonstrating a complex pharmacological profile with both agonist and antagonist properties observed in vitro. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT₇ receptor. However, a significant gap in knowledge exists regarding its in vivo effects, pharmacokinetic properties, and safety profile. Further research in these areas is essential to fully understand the therapeutic potential of this compound and other ligands in its class. This technical guide provides a foundational understanding of the pharmacology of this compound and the experimental approaches used for its characterization, serving as a resource for researchers in the field of drug discovery and development.
References
- 1. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of 5-HT7 receptor antagonists on behaviors of mice that detect drugs used in the treatment of anxiety, depression, or schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
LP-20 Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LP-20 hydrochloride, a notable ligand for the serotonin (B10506) 7 (5-HT7) receptor. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, chemical properties, and its application in neuroscience research, supported by experimental data and protocols.
Introduction
This compound is a synthetic compound recognized for its high-affinity interaction with the 5-HT7 receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key regions of the central nervous system (CNS), including the thalamus, hypothalamus, hippocampus, and cortex.[3][4] Its involvement in critical neurological processes such as learning, memory, mood regulation, and circadian rhythms has made it a significant target for drug discovery in the context of psychiatric and neurological disorders.[3] LP-20 serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4'-Methoxy[1,1-biphenyl]-2-yl)piperazine hydrochloride | |
| CAS Number | 1386928-34-2 | |
| Molecular Formula | C17H20N2O.HCl | |
| Molecular Weight | 304.81 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |
| Storage | Desiccate at room temperature |
Mechanism of Action and Pharmacology
LP-20 is a potent ligand of the 5-HT7 receptor, demonstrating high affinity in radioligand binding assays. Notably, it has been reported to exhibit both agonist and antagonist activity, suggesting a complex pharmacological profile that may be dependent on the specific cellular context and experimental conditions. Its selectivity for the 5-HT7 receptor over other serotonergic and adrenergic receptors makes it a precise tool for targeted studies.
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Ki (nM) | Source(s) |
| 5-HT7 Receptor | 2.6 | |
| α1 Adrenergic Receptor | 156 | |
| 5-HT1A Receptor | 476 |
5-HT7 Receptor Signaling Pathways
Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves its coupling to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase (AC). This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which subsequently activates Protein Kinase A (PKA) and other downstream effectors like ERK (extracellular signal-regulated kinase). Additionally, the 5-HT7 receptor can couple to the Gα12-protein, activating small GTPases of the Rho family, which are involved in regulating cell morphology and neurite outgrowth.
References
Basic Research Applications of LP-20 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system. Exhibiting a complex pharmacological profile, this compound demonstrates both agonist and antagonist activities, making it a valuable tool for dissecting the multifaceted roles of the 5-HT7 receptor. This technical guide provides an in-depth overview of the basic research applications of this compound, including its receptor binding profile, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate its use in laboratory settings.
Introduction
The 5-HT7 receptor is the most recently identified member of the serotonin receptor family and is predominantly expressed in brain regions crucial for learning, memory, and mood regulation, such as the hippocampus, thalamus, and cortex.[1] Its involvement in neuropsychiatric disorders like depression and anxiety has made it a significant target for drug discovery.[2][3] this compound, a derivative of the 1-(2-biphenyl)piperazine motif, has emerged as a key chemical probe for exploring 5-HT7 receptor function due to its high binding affinity and selectivity.[4] This guide will detail its pharmacological characteristics and provide protocols for its application in basic research.
Pharmacological Profile
Receptor Binding Affinity
This compound binds to the 5-HT7 receptor with high affinity. It displays significant selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and adrenergic receptors. The binding affinities (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT7 | 2.6 [4] |
| α1-adrenergic | 156 |
| 5-HT1A | 476 |
Table 1: Receptor Binding Profile of this compound.
Functional Activity
This compound exhibits a dualistic functional profile at the 5-HT7 receptor, acting as both an agonist and an antagonist depending on the experimental conditions. In functional assays, it has been shown to induce agonist effects on its own while competitively antagonizing the effects of other 5-HT7 agonists like 5-carboxamidotryptamine (B1209777) (5-CT).
| Assay | Parameter | Value |
| Guinea Pig Ileum Relaxation | EC50 (nM) | 3.8 |
| Intrinsic Activity (% of 5-CT) | 87 | |
| pA2 (vs. 5-CT) | 7.9 |
Table 2: In Vitro Functional Activity of this compound.
Signaling Pathways
The 5-HT7 receptor is known to couple to multiple intracellular signaling cascades. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Extracellular signal-Regulated Kinase (ERK). A non-canonical pathway involves coupling to G12, which activates small GTPases like RhoA and Cdc42, influencing cytoskeletal rearrangement and neurite outgrowth.
Figure 1: 5-HT7 Receptor Signaling Pathways modulated by LP-20 HCl.
Experimental Protocols
Radioligand Binding Assay for 5-HT7 Receptor
This protocol is adapted from Lacivita et al., 2012.
-
Membrane Preparation:
-
Use cell membranes from HEK-293 cells stably expressing the human 5-HT7 receptor.
-
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge.
-
Resuspend the pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
Incubate cell membranes (approximately 20-40 µg of protein) with the radioligand [3H]5-CT (at a concentration near its Kd, e.g., 0.5 nM).
-
Add increasing concentrations of this compound (e.g., from 10^-11 to 10^-5 M) to displace the radioligand.
-
Define non-specific binding using a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).
-
Incubate for 60 minutes at 37°C in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.7).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B).
-
Wash filters rapidly with ice-cold buffer.
-
Measure radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
Guinea Pig Ileum Functional Assay
This ex vivo protocol determines the agonist and antagonist properties of this compound.
-
Tissue Preparation:
-
Isolate a segment of the terminal ileum from a male guinea pig.
-
Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
-
Agonist Activity:
-
Induce a sustained contraction with Substance P (e.g., 30 nM).
-
Once the contraction is stable, add cumulative concentrations of this compound to elicit relaxation.
-
Record the relaxation response and construct a concentration-response curve to determine the EC50 and intrinsic activity relative to the full agonist 5-CT.
-
-
Antagonist Activity:
-
Pre-incubate the tissue with this compound for a set period (e.g., 20 minutes).
-
Then, add cumulative concentrations of 5-CT to generate a concentration-response curve in the presence of the antagonist.
-
Calculate the pA2 value from the rightward shift of the 5-CT concentration-response curve.
-
In Vivo Research Applications
While in vivo studies specifically utilizing this compound are not extensively published, research on structurally related 5-HT7 agonists, such as LP-211, provides a strong rationale for its potential applications in animal models.
Potential Therapeutic Areas
-
Neuropathic Pain: 5-HT7 receptor agonists have shown analgesic effects in models of neuropathic pain.
-
Cognitive Enhancement: Activation of 5-HT7 receptors is linked to pro-cognitive effects.
-
Mood Disorders: The role of 5-HT7 receptors in depression and anxiety suggests potential for both agonists and antagonists in these conditions.
-
Circadian Rhythm Regulation: 5-HT7 agonists can influence the circadian clock, suggesting applications in sleep disorders.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a 5-HT7 ligand like this compound in a mouse model of neuropathic pain, based on studies with the related compound LP-211.
Figure 2: Workflow for in vivo testing in a neuropathic pain model.
Conclusion
This compound is a versatile pharmacological tool for investigating the complex biology of the 5-HT7 receptor. Its dual agonist/antagonist profile provides a unique opportunity to probe the receptor's function under different conditions. The data and protocols presented in this guide are intended to support researchers in designing and executing experiments to further elucidate the role of the 5-HT7 receptor in health and disease, ultimately paving the way for the development of novel therapeutics for CNS disorders.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 4. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
LP-20 Hydrochloride: A Technical Guide to 5-HT7 Receptor Target Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for LP-20 hydrochloride, a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor. This document details the binding affinity, functional activity, and selectivity profile of this compound, along with the associated experimental protocols and a visualization of the relevant signaling pathways.
Introduction
This compound, identified as 1-[2-(4-Methoxyphenyl)phenyl]piperazine, is a novel compound emerging from investigations into the 1-(2-biphenyl)piperazine motif. It has demonstrated high affinity and selectivity for the 5-HT7 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including mood regulation, circadian rhythms, and cognition. This guide summarizes the key preclinical data that validates the 5-HT7 receptor as the primary target of this compound.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of this compound and related compounds for the 5-HT7 receptor and other relevant receptors.
Table 1: 5-HT7 Receptor Binding Affinity of this compound and Related Compounds
| Compound | Ki (nM) for 5-HT7 Receptor | Reference |
| This compound (9a) | 2.6 | [1] |
| LP-12 hydrochloride | 0.13 | [2] |
| LP-211 | 15 | [3] |
| RA-7 (metabolite of LP-211) | 1.4 | [3] |
Table 2: Selectivity Profile of this compound (9a)
| Receptor | Ki (nM) | Selectivity (fold vs. 5-HT7) | Reference |
| 5-HT7 | 2.6 | - | [1] |
| Adrenergic α1 | 156 | >60 | |
| 5-HT1A | 476 | >180 |
Signaling Pathways
Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, the 5-HT7 receptor can couple to G12 proteins, influencing the RhoA signaling pathway and impacting cytoskeletal dynamics and neurite outgrowth.
Caption: 5-HT7 Receptor Signaling Pathways.
Experimental Protocols
This section outlines the methodologies for key experiments used in the target validation of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor and its selectivity against other receptors.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at pH 7.4.
-
Radioligand: A specific radioligand for the 5-HT7 receptor, such as [³H]-5-CT or [³H]-LSD, is used at a concentration close to its Kd value.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin). Incubation is typically carried out for 60-120 minutes at room temperature or 27°C.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
Objective: To determine the functional activity of this compound at the 5-HT7 receptor by measuring its effect on cAMP levels.
Protocol:
-
Cell Culture: CHO-K1 or HeLa cells stably expressing the human 5-HT7 receptor are cultured to near confluency.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (for agonist activity) or with a fixed concentration of a 5-HT7 agonist (like 5-HT) in the presence of varying concentrations of this compound (for antagonist activity).
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curves are plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: In Vitro Characterization Workflow.
Conclusion
The presented data robustly validates the 5-HT7 receptor as the primary molecular target of this compound. The compound exhibits high, nanomolar affinity for the 5-HT7 receptor and demonstrates significant selectivity over other key CNS receptors. Functional assays confirm its ability to modulate 5-HT7 receptor-mediated signaling. These findings establish this compound as a valuable pharmacological tool for investigating the physiological roles of the 5-HT7 receptor and as a promising lead compound for the development of novel therapeutics targeting this receptor. Further in vivo studies are warranted to explore its therapeutic potential in relevant disease models.
References
- 1. Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of LP-20 Hydrochloride
Introduction
LP-20 hydrochloride is recognized as a potent and selective ligand for the serotonin (B10506) 7 (5-HT₇) receptor, demonstrating both agonist and antagonist activities.[1] Its high affinity (Ki = 2.6 nM) and selectivity over other receptors, such as the adrenergic α₁ and 5-HT₁ₐ receptors, make it a valuable tool for investigating the physiological and pathological roles of the 5-HT₇ receptor in vivo.[1] These application notes provide a generalized framework for researchers and drug development professionals to design and conduct in vivo experiments with this compound. The following protocols are based on standard methodologies for preclinical in vivo studies and should be adapted to specific research questions and animal models.
Compound Information and Preparation
Before commencing any in vivo experiment, it is crucial to understand the physicochemical properties of this compound and prepare it appropriately for administration.
Chemical Properties:
-
Molecular Weight: 304.81 g/mol [1]
-
Formula: C₁₇H₂₀N₂O·HCl
-
Solubility: Soluble to 50 mM in water and 100 mM in DMSO.
-
Purity: ≥98%
-
Storage: Desiccate at room temperature.
Vehicle Selection and Solution Preparation: The choice of vehicle is critical for ensuring the bioavailability and safety of the administered compound. Based on its solubility, sterile water or saline are suitable vehicles for this compound. If solubility issues arise at higher concentrations, a small percentage of a co-solvent like DMSO can be used, although it should be kept to a minimum to avoid vehicle-induced toxicity.
Protocol for Solution Preparation (Example for Intraperitoneal Injection):
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the injection volume (e.g., 10 ml/kg).
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the powder in the chosen vehicle (e.g., sterile saline). If using a co-solvent, first dissolve the compound in the co-solvent and then slowly add the aqueous vehicle while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates. If necessary, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Prepare fresh solutions on the day of the experiment.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This information is vital for designing effective dosing regimens for subsequent efficacy studies.
Table 1: Key Parameters in a Typical In Vivo Pharmacokinetic Study
| Parameter | Description |
| Animal Model | e.g., Male Sprague-Dawley rats (specify strain, sex, age, and weight) |
| Routes of Administration | Intravenous (IV), Oral (PO), Intraperitoneal (IP), Subcutaneous (SC) |
| Dosage | e.g., 5 mg/kg for IV; 10 mg/kg for PO, IP, SC (dosages should be determined by preliminary toxicity studies) |
| Blood Sampling Time Points | 5, 15, 30, 60, 120, 240, 480 minutes post-administration |
| Analytical Method | LC-MS/MS for quantification of this compound in plasma and tissues |
| Calculated PK Parameters | Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Clearance (CL), Volume of distribution (Vd), Bioavailability (F%) |
Experimental Protocol for a Pilot Pharmacokinetic Study:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast animals overnight (with free access to water) before oral administration to ensure consistent absorption.
-
Compound Administration: Administer this compound via the chosen routes (IV, PO, IP, SC) at the predetermined dosages.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at the specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.
DOT Diagram: Pharmacokinetic Study Workflow
Caption: Workflow of a typical in vivo pharmacokinetic study.
In Vivo Efficacy Models
The selection of an appropriate in vivo model is contingent on the therapeutic area of interest for the 5-HT₇ receptor. Potential areas include neurological disorders (e.g., depression, anxiety, cognitive disorders) and inflammatory conditions.
General Protocol for an In Vivo Efficacy Study:
-
Model Induction: Induce the disease model in the experimental animals (e.g., chronic mild stress for depression models, lipopolysaccharide challenge for inflammation models).
-
Group Allocation: Randomly assign animals to different treatment groups: Vehicle control, this compound (at various doses), and a positive control (a known effective drug for the model).
-
Dosing Regimen: Administer this compound according to the dosing schedule determined from the PK studies (e.g., once daily, twice daily). The route of administration should also be informed by the PK data.
-
Behavioral/Physiological Assessments: Conduct relevant behavioral tests (e.g., forced swim test, elevated plus maze) or physiological measurements (e.g., cytokine levels in plasma or tissue) at appropriate time points.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, spleen) for further analysis (e.g., Western blot, immunohistochemistry, gene expression analysis).
DOT Diagram: General Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study.
Potential Signaling Pathways for Investigation
Given that this compound targets the 5-HT₇ receptor, a G-protein coupled receptor (GPCR), downstream signaling pathways of interest for ex vivo analysis include the cAMP/PKA and ERK pathways, which are known to be modulated by 5-HT₇ receptor activation.
DOT Diagram: Potential 5-HT₇ Receptor Signaling
References
Application Notes and Protocols for LP-20 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-20 hydrochloride is a selective ligand for the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including neuronal plasticity, mood regulation, and circadian rhythms. With a high binding affinity (Ki = 2.6 nM), this compound serves as a valuable tool for investigating the downstream signaling and cellular functions mediated by the 5-HT7 receptor.[1] These application notes provide detailed protocols for utilizing this compound in two key cell culture assays: the Neurite Outgrowth Assay and the cAMP Measurement Assay.
Pharmacological Profile of this compound
This compound exhibits high selectivity for the human 5-HT7 receptor. The following table summarizes its binding affinity and selectivity profile.
| Receptor | Parameter | Value |
| Human 5-HT7 | Ki | 2.6 nM[1] |
| Human Adrenergic α1 | Ki | 156 nM[1] |
| Human 5-HT1A | Ki | 476 nM[1] |
Note: Lower Ki values indicate higher binding affinity.
I. Neurite Outgrowth Assay
Activation of the 5-HT7 receptor has been demonstrated to promote neurite elongation in primary neuronal cultures. The following protocol is adapted from studies using the structurally similar and highly selective 5-HT7 agonist, LP-211, and can be used to assess the effect of this compound on neurite outgrowth.[2]
Experimental Protocol: Neurite Outgrowth in Primary Neuronal Cultures
Objective: To determine the effect of this compound on neurite elongation in primary neuronal cultures.
Materials:
-
This compound
-
Primary cortical, hippocampal, or striatal neurons (e.g., from embryonic day 18 mouse or rat)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates (e.g., 24- or 96-well plates)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-β-III tubulin (Tuj1) antibody
-
Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating:
-
Isolate primary neurons from the desired brain region of embryonic rodents using established protocols.
-
Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated plates at an appropriate density (e.g., 2 x 10^4 to 5 x 10^4 cells/cm²).
-
Culture the cells in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for attachment and initial neurite extension.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to the desired final concentrations in pre-warmed culture medium. A concentration of 100 nM is a recommended starting point based on studies with the similar agonist LP-211.
-
Carefully remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for a predetermined time. A 2 to 6-hour incubation period has been shown to be effective for observing neurite elongation with 5-HT7 agonists.
-
-
Immunocytochemistry:
-
Following incubation, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length using image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content analysis software). The length of the longest neurite per neuron or the total neurite length per neuron can be measured.
-
Expected Results
Treatment with an effective concentration of this compound is expected to result in a statistically significant increase in neurite length compared to vehicle-treated control cells. This effect should be blocked by co-incubation with a selective 5-HT7 receptor antagonist, such as SB-269970.
II. cAMP Measurement Assay
The 5-HT7 receptor is canonically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). A cAMP assay is therefore a direct functional readout of 5-HT7 receptor agonism.
Experimental Protocol: Intracellular cAMP Accumulation
Objective: To measure the dose-dependent effect of this compound on intracellular cAMP levels in cells expressing the 5-HT7 receptor.
Materials:
-
This compound
-
A cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
Multi-well plates (e.g., 96- or 384-well, compatible with the assay kit)
-
Plate reader capable of detecting the assay signal (luminescence, fluorescence, or absorbance)
Procedure:
-
Cell Seeding:
-
Culture the 5-HT7 receptor-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into the appropriate multi-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations for generating a dose-response curve.
-
On the day of the assay, aspirate the culture medium from the cells and replace it with assay buffer. Incubate for 15-30 minutes at 37°C to allow for equilibration and inhibition of phosphodiesterases.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals from the cell-containing wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative Data for 5-HT7 Receptor Agonists in cAMP Assays
| Compound | Cell Line | Assay Type | EC50 (nM) |
| 5-CT | HEK293 | Adenylyl Cyclase | ~1.6 |
| Serotonin (5-HT) | HEK293 | Adenylyl Cyclase | ~2.5 |
| 8-OH-DPAT | HEK293 | Adenylyl Cyclase | ~100 |
Data adapted from relevant literature for illustrative purposes.
References
Application Notes and Protocols for LP-20 Hydrochloride in Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
LP-20 hydrochloride is a chemical compound that acts as a ligand for the serotonin (B10506) 7 (5-HT₇) receptor.[1][2][3] The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), is widely expressed throughout the central nervous system (CNS) and is implicated in various physiological and pathological processes, including pain modulation, mood regulation, and cognition.[4][5] Patch clamp electrophysiology is a powerful technique used to study the electrical properties of neurons and the function of ion channels. It allows for high-fidelity recording of ionic currents across the cell membrane, making it an ideal method to investigate the cellular effects of 5-HT₇ receptor modulation by ligands like LP-20.
These application notes provide an overview of the mechanism of action of LP-20, its physicochemical properties, and detailed protocols for its use in patch clamp experiments to characterize its effects on neuronal excitability and synaptic transmission.
Physicochemical and Pharmacological Properties of this compound
This compound is a selective ligand for the 5-HT₇ receptor, exhibiting both agonist and antagonist activity depending on the experimental context. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(2-methoxyphenoxy)phenyl]piperazine hydrochloride | N/A |
| Molecular Formula | C₁₇H₂₀N₂O·HCl | |
| Molecular Weight | 304.81 g/mol | |
| CAS Number | 1386928-34-2 | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in water, 100 mM in DMSO | |
| Storage | Desiccate at room temperature | |
| Binding Affinity (Kᵢ) | 5-HT₇ Receptor: 2.6 nM | |
| Adrenergic α₁ Receptor: 156 nM | ||
| 5-HT₁ₐ Receptor: 476 nM |
Mechanism of Action and Signaling Pathway
The 5-HT₇ receptor is canonically coupled to a stimulatory G-protein (Gₛ). Activation of the receptor by an agonist initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, which in turn synthesizes cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This pathway can modulate the function of various cellular targets, including ion channels and synaptic proteins, thereby altering neuronal function. For instance, 5-HT₇ receptor activation has been shown to enhance the hyperpolarization-activated cation current (Iₕ) and inhibit certain potassium currents, leading to changes in neuronal excitability.
Caption: 5-HT₇ receptor Gs-protein signaling cascade.
Application Notes for Patch Clamp Electrophysiology
LP-20 can be used in patch clamp studies to investigate the functional role of 5-HT₇ receptors in various neuronal populations.
-
Studying Neuronal Excitability: By applying LP-20 during whole-cell current-clamp recordings, researchers can assess its effects on resting membrane potential, input resistance, action potential firing patterns, and afterhyperpolarization. Activation of 5-HT₇ receptors is known to modulate currents that influence these properties, such as Iₕ and calcium-dependent potassium currents.
-
Investigating Synaptic Transmission: In voltage-clamp mode, LP-20 can be used to study the modulation of both excitatory and inhibitory synaptic events. The frequency and amplitude of spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) can be monitored before and after drug application. Studies using the related 5-HT₇ agonist LP-211 have shown that receptor activation can potentiate both glutamatergic and GABAergic/glycinergic synaptic transmission, primarily through a presynaptic mechanism.
-
Concentration and Selectivity: Given the Kᵢ of 2.6 nM for the 5-HT₇ receptor, effective concentrations for patch clamp experiments are likely in the nanomolar to low micromolar range. A concentration-response curve should be generated to determine the optimal concentration for the desired effect. To ensure the observed effects are mediated by 5-HT₇ receptors, experiments should be repeated in the presence of a selective 5-HT₇ antagonist, such as SB-269970.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of LP-20 for use in electrophysiology experiments.
-
Materials:
-
This compound powder (MW: 304.81 g/mol )
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound needed to make a 10 mM stock solution. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 304.81 g/mol * (1000 mg / 1 g) = 3.048 mg.
-
Weigh the calculated amount of LP-20 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate solvent (e.g., 1 mL of sterile water for a 10 mM stock). LP-20 is soluble up to 50 mM in water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The final working concentration is achieved by diluting the stock solution into the artificial cerebrospinal fluid (aCSF) on the day of the experiment.
-
Protocol 2: Whole-Cell Patch Clamp Recording from Brain Slices
This protocol is a general guideline and can be adapted from methodologies used for similar 5-HT₇ agonists like LP-211.
5.1. Materials and Reagents
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| Glucose | 10-25 | |
| Intracellular Solution (K-Gluconate based) | K-Gluconate | 115-130 |
| KCl or NaCl | 4-5 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| EGTA | 0.4-11 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 |
Note: The exact composition of solutions may need optimization based on the specific cell type and experimental goals. All solutions should be sterile-filtered and pH-adjusted (aCSF to 7.4 when bubbled with 95% O₂/5% CO₂; intracellular to 7.2-7.3 with KOH). Osmolarity should be adjusted to ~310 mOsm for aCSF and ~290 mOsm for intracellular solution.
5.2. Equipment
-
Vibratome for tissue slicing
-
Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Anti-vibration table and Faraday cage
-
Perfusion system
-
Borosilicate glass capillaries for pulling pipettes (resistance 4-8 MΩ)
5.3. Procedure
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (a modified aCSF with sucrose (B13894) or other substitutes to improve viability).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with aCSF oxygenated with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour at room temperature before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (1-2 mL/min).
-
Fill a glass micropipette (4-8 MΩ) with intracellular solution and mount it on the headstage.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Under visual guidance (e.g., DIC optics), approach a target neuron.
-
Once the pipette tip touches the cell membrane (visible as a "dimple" and an increase in resistance), release the positive pressure.
-
Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief, strong pulse of suction to rupture the membrane patch and achieve the whole-cell configuration. This is confirmed by the appearance of capacitive transients.
-
-
Data Acquisition:
-
In current-clamp mode, measure the resting membrane potential and other intrinsic properties.
-
In voltage-clamp mode (holding potential typically -70 mV), record baseline synaptic activity (sEPSCs or sIPSCs) for 5-10 minutes to ensure stability.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record for 10-20 minutes during drug application to observe the effects.
-
Perform a "washout" by switching the perfusion back to the control aCSF to determine if the effects are reversible.
-
(Optional) To confirm specificity, perform the experiment in the presence of a 5-HT₇ antagonist.
-
Caption: Experimental workflow for patch clamp recording.
References
- 1. LP 20 hydrochloride (CAS 1386928-34-2): R&D Systems [rndsystems.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. LP 20 hydrochloride | CAS 1386928-34-2 | Tocris Bioscience [tocris.com]
- 4. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Effect of a 5-HT7 Receptor Agonist on 5-HT Neurons and GABA Interneurons in the Dorsal Raphe Nuclei of Sham and PD Rats: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP-20 Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, exhibiting both agonist and antagonist properties.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including mood regulation, cognitive function, and circadian rhythms. Due to its pharmacological profile, this compound and other 5-HT7 receptor ligands are valuable tools for investigating the role of this receptor in rodent models of neurological and psychiatric disorders.
Disclaimer: Publicly available in vivo studies detailing the administration of this compound in rodent models are limited. The following protocols and data are based on the known characteristics of this compound as a 5-HT7 receptor ligand and supplemented with representative data from studies on other well-characterized 5-HT7 receptor ligands, such as LP-211, AS-19, and SB-269970. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Data Presentation: Quantitative Data for 5-HT7 Receptor Ligands in Rodent Models
The following tables summarize quantitative data from studies using various 5-HT7 receptor ligands in rodent models to provide a comparative overview of potential dosages and their effects.
Table 1: Representative Doses and Behavioral Effects of 5-HT7 Receptor Agonists in Rodents
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| AS-19 | Mouse | Subcutaneous (s.c.) | 1 - 10 mg/kg | Reduction of mechanical and thermal hypersensitivity in a neuropathic pain model.[3] | [3] |
| E-57431 | Mouse | Subcutaneous (s.c.) | 10 mg/kg | Maintained antiallodynic and antihyperalgesic effects after repeated administration.[3] | |
| E-55888 | Mouse | Subcutaneous (s.c.) | 20 mg/kg | Inhibition of formalin-induced nociceptive behavior. | |
| LP-211 | Mouse | Not specified in abstract | Not specified in abstract | Reduces anxiety-like behavior. | |
| CYY1005 | Mouse | Peroral (p.o.) | 1.5 - 5 mg/kg | Analgesic effects in irritable bowel syndrome-like animal models. |
Table 2: Representative Doses and Behavioral Effects of 5-HT7 Receptor Antagonists in Rodents
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| SB-269970 | Rat | Not specified in abstract | Not specified in abstract | Ameliorated ketamine-induced social withdrawal. | |
| SB-269970 | Rat | Not specified in abstract | 0.5 - 1 mg/kg | Anxiolytic-like effect in Vogel drinking test and elevated plus-maze. | |
| SB-269970 | Mouse | Not specified in abstract | 5 - 10 mg/kg | Antidepressant-like activity in forced swimming and tail suspension tests. | |
| SB-258719 | Mouse | Not specified in abstract | 2.5 - 10 mg/kg | Enhanced mechanical hypersensitivity in a neuropathic pain model. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of 5-HT7 receptor ligands in rodent models. These can be adapted for the study of this compound.
Protocol 1: Preparation and Administration of this compound Solution
1. Materials:
-
This compound (CAS 1386928-34-2)
-
Vehicle (e.g., sterile water, 0.9% saline, or DMSO)
-
Vortex mixer
-
Analytical balance
-
Appropriate syringes and needles for the chosen route of administration
2. Procedure:
-
Solubility: this compound is soluble to 50 mM in water and to 100 mM in DMSO.
-
Vehicle Selection: For most in vivo applications, dissolving this compound in sterile 0.9% saline is recommended. If a higher concentration is required, DMSO can be used as a solvent, but the final concentration of DMSO administered to the animal should be kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-induced effects.
-
Preparation of Stock Solution:
-
Calculate the required amount of this compound based on its molecular weight (304.81 g/mol ) and the desired stock concentration.
-
Accurately weigh the this compound powder and dissolve it in the chosen vehicle.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
Dilute the stock solution with the vehicle to achieve the final desired concentration for injection. The concentration should be calculated based on the desired dose (in mg/kg) and the injection volume (typically 5-10 ml/kg for intraperitoneal or subcutaneous injection in mice).
-
-
Administration:
-
Route of Administration: The choice of administration route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.), or intravenous (i.v.)) will depend on the experimental design and the desired pharmacokinetic profile.
-
Administer the prepared solution to the rodent at the calculated volume.
-
A vehicle-only control group should always be included in the experimental design.
-
Protocol 2: Assessment of Antinociceptive Effects in a Neuropathic Pain Model
This protocol is adapted from studies on 5-HT7 receptor agonists in mouse models of neuropathic pain.
1. Animal Model:
-
Induce neuropathic pain in mice, for example, through chronic constriction injury (CCI) of the sciatic nerve.
2. Experimental Groups:
-
Sham-operated + Vehicle
-
Sham-operated + this compound
-
CCI + Vehicle
-
CCI + this compound (at various doses)
3. Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., s.c.).
4. Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and at various time points after drug administration.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) at baseline and post-administration.
5. Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the different experimental groups using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests).
Protocol 3: Evaluation of Antidepressant-like Activity using the Forced Swim Test (FST)
This protocol is based on studies evaluating 5-HT7 receptor antagonists.
1. Animal Model:
-
Use standard laboratory mice (e.g., C57BL/6).
2. Experimental Groups:
-
Vehicle Control
-
Positive Control (e.g., a known antidepressant like imipramine)
-
This compound (at various doses)
3. Drug Administration:
-
Administer the compounds (e.g., i.p.) at a set time (e.g., 30-60 minutes) before the test.
4. Forced Swim Test Procedure:
-
Place each mouse individually in a cylinder filled with water (25°C) from which it cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of any movement other than that necessary to keep the head above water.
5. Data Analysis:
-
Compare the duration of immobility across the different treatment groups. A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.
Mandatory Visualization
Signaling Pathway of the 5-HT7 Receptor
The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to diverse cellular responses. The 5-HT7 receptor can also couple to G12, activating Rho GTPases and influencing the actin cytoskeleton.
Caption: 5-HT7 Receptor Gs-coupled signaling pathway.
Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on rodent behavior.
Caption: General experimental workflow for rodent behavioral studies.
References
Application Notes and Protocols for Cell-Based Assays of 5-HT7 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and methodologies for studying the activation of the serotonin (B10506) 7 (5-HT7) receptor in cell-based systems. The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is a significant target in drug discovery for various neurological and psychiatric disorders. Understanding its activation and signaling is crucial for the development of novel therapeutics.
Introduction to 5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to the stimulatory Gs alpha subunit (Gαs) of heterotrimeric G proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1][2][3] The increase in intracellular cAMP levels subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
In addition to the canonical Gs pathway, the 5-HT7 receptor has also been shown to couple to the G12 alpha subunit (Gα12). This interaction activates small GTPases of the Rho family, influencing cytoskeletal architecture and neurite outgrowth.
Key Cell-Based Assays for 5-HT7 Receptor Activation
Several robust cell-based assays can be employed to quantify 5-HT7 receptor activation. The choice of assay depends on the specific aspect of receptor function being investigated, throughput requirements, and available instrumentation. The most common assays include:
-
cAMP Measurement Assays: These assays directly quantify the production of cAMP, the primary second messenger of the 5-HT7 receptor's Gs-mediated signaling pathway.
-
Reporter Gene Assays: These assays measure the transcriptional activation of a reporter gene (e.g., luciferase) under the control of a specific response element, such as the cAMP Response Element (CRE), which is activated downstream of the cAMP/PKA pathway.
-
Calcium Mobilization Assays: While the 5-HT7 receptor does not natively couple to Gq to induce calcium mobilization, this can be achieved by co-expressing a promiscuous G protein alpha subunit, such as Gα15 or Gα16, which links the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.
Data Presentation: Ligand Affinities and Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of common 5-HT7 receptor agonists and antagonists. These values are essential for selecting appropriate tool compounds and validating assay performance.
Table 1: Agonist Potencies at the Human 5-HT7 Receptor
| Agonist | Assay Type | Cell Line | EC50 (nM) |
| 5-CT | cAMP Accumulation | HEK-293 | 13 |
| 5-HT | cAMP Accumulation | Various | Varies by species |
| 8-OH-DPAT | cAMP Accumulation | Various | Varies by species |
| AS-19 | Not Specified | Not Specified | Not Specified |
| LP-44 | Not Specified | Not Specified | Not Specified |
| LP-12 | Not Specified | Not Specified | Not Specified |
| LP-211 | Not Specified | Not Specified | Not Specified |
| E-55888 | Not Specified | Not Specified | Not Specified |
Table 2: Antagonist Affinities at the Human 5-HT7 Receptor
| Antagonist | Assay Type | Cell Line | Ki (nM) |
| SB-269970 | Radioligand Binding | HEK-293 | 1.75 |
| Mesulergine | Radioligand Binding | HEK-293 | 31 |
| Vortioxetine | Radioligand Binding | Not Specified | 19 |
| Clozapine | Not Specified | Not Specified | Not Specified |
| Lurasidone | Not Specified | Not Specified | Not Specified |
| Olanzapine | Not Specified | Not Specified | Not Specified |
Experimental Protocols
cAMP Measurement Assay
This protocol describes a method for quantifying intracellular cAMP levels in response to 5-HT7 receptor stimulation using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
5-HT7 receptor agonists and antagonists.
-
cAMP assay kit (e.g., HitHunter cAMP Assay from DiscoverX, or HTRF cAMP kit from Cisbio).
-
White, opaque 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., HTRF or AlphaLISA compatible).
Protocol:
-
Cell Seeding:
-
Harvest and resuspend the 5-HT7 receptor-expressing cells in culture medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of agonist and antagonist compounds in stimulation buffer.
-
-
Assay Procedure:
-
For Agonist Mode:
-
Remove the culture medium from the wells.
-
Add 10 µL of stimulation buffer to each well.
-
Add 10 µL of the agonist serial dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
For Antagonist Mode:
-
Remove the culture medium from the wells.
-
Add 5 µL of the antagonist serial dilutions and incubate for 15-30 minutes at 37°C.
-
Add 5 µL of a known 5-HT7 receptor agonist at a concentration that yields approximately 80% of the maximal response (EC80).
-
Incubate for 30 minutes at 37°C.
-
-
-
cAMP Detection:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of the detection reagents.
-
Incubate for 60-90 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the data using a non-linear regression analysis to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
CRE-Luciferase Reporter Gene Assay
This protocol outlines the use of a luciferase reporter gene assay to measure the activation of the cAMP/PKA signaling pathway downstream of 5-HT7 receptor activation.
Materials:
-
HEK-293 or CHO-K1 cells.
-
Expression vector for the human 5-HT7 receptor.
-
CRE-luciferase reporter vector (containing multiple copies of the cAMP Response Element driving luciferase expression).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium.
-
Agonist and antagonist compounds.
-
Luciferase assay reagent (e.g., ONE-Glo from Promega).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Protocol:
-
Transfection:
-
Co-transfect the cells with the 5-HT7 receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Seed the transfected cells into a white, opaque microplate.
-
Incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
Incubate for 6-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the fold-change in luciferase activity relative to untreated controls and calculate EC50 or IC50 values.
-
Calcium Mobilization Assay (with Gα15 Co-expression)
This protocol describes a method to measure 5-HT7 receptor activation by redirecting its signaling through the Gq pathway to elicit a calcium response.
Materials:
-
HEK-293 cells.
-
Expression vectors for the human 5-HT7 receptor and the human Gα15 protein.
-
Transfection reagent.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist and antagonist compounds.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Protocol:
-
Transfection and Cell Plating:
-
Co-transfect HEK-293 cells with the 5-HT7 receptor and Gα15 expression vectors.
-
Plate the transfected cells into a black-walled, clear-bottom 96-well or 384-well plate and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Place the cell plate into the fluorescence plate reader.
-
Prepare a source plate containing the agonist and antagonist compounds at the desired concentrations.
-
Program the instrument to add the compounds to the cell plate and record the fluorescence signal over time (typically for 2-3 minutes).
-
Establish a baseline fluorescence reading for 10-20 seconds before compound addition.
-
-
Data Acquisition and Analysis:
-
The instrument will record the change in fluorescence intensity upon compound addition.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine EC50 or IC50 values from the concentration-response curves.
-
Visualizations
Signaling Pathways of the 5-HT7 Receptor
Caption: Gs-mediated signaling pathway of the 5-HT7 receptor.
References
Application Notes and Protocols for In Vitro Functional Assays with LP-20 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. With a binding affinity (Ki) of 2.6 nM for the 5-HT7 receptor, this compound serves as a valuable research tool for investigating the receptor's function and for the discovery of novel therapeutics targeting the serotonergic system. Notably, it exhibits both agonist and antagonist properties, making its characterization in functional assays essential for understanding its pharmacological profile.
These application notes provide detailed protocols for two key in vitro functional assays to characterize the activity of this compound at the 5-HT7 receptor: the cyclic AMP (cAMP) accumulation assay and the Extracellular Signal-regulated Kinase (ERK1/2) phosphorylation assay.
Pharmacological Profile of this compound and Reference Compounds
The following table summarizes the binding affinities and functional potencies of this compound and other common 5-HT7 receptor ligands. This data is essential for designing experiments and interpreting results.
| Compound | Action | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
| This compound | Ligand (Agonist/Antagonist) | 2.6 | Data not available | - |
| 5-Carboxamidotryptamine (5-CT) | Agonist | 0.93 - 8.1 | 1.3 - 41.5 | cAMP Accumulation |
| 8-OH-DPAT | Agonist | - | 1000 | cAMP Accumulation |
| LP-12 hydrochloride | Agonist | 0.22 | 1770 (ileum relaxation) | Organ Bath |
| LP-211 | Agonist | 15 | - | - |
| SB-269970 | Antagonist/Inverse Agonist | 8.3 (pKi) | 1.25 | cAMP Accumulation |
| Clozapine | Antagonist | 12.59 - 48.0 | - | - |
5-HT7 Receptor Signaling Pathways
Activation of the 5-HT7 receptor initiates downstream signaling cascades through two primary pathways. Understanding these pathways is crucial for selecting appropriate functional assays and interpreting the results.
-
Gαs-cAMP Pathway: The canonical pathway involves the coupling of the 5-HT7 receptor to the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
-
Gα12-Rho/Cdc42 Pathway: The 5-HT7 receptor can also couple to Gα12, leading to the activation of small GTPases like RhoA and Cdc42. This pathway is involved in regulating cell morphology and can lead to the phosphorylation of ERK1/2.
I. cAMP Accumulation Assay
This assay is a primary method to determine if a ligand acts as an agonist or antagonist at the Gαs-coupled 5-HT7 receptor. Agonists will stimulate cAMP production, while antagonists will block the agonist-induced cAMP increase.
Experimental Workflow
Protocol
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human 5-HT7 receptor in the recommended growth medium.
-
The day before the assay, seed the cells into white, 96-well, clear-bottom microplates at an appropriate density to achieve 80-90% confluency on the day of the experiment.
2. Agonist Mode:
-
Wash the cells once with pre-warmed serum-free medium or assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., 5-CT) in assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
3. Antagonist Mode:
-
Wash the cells as in the agonist mode.
-
Add 50 µL of assay buffer containing the phosphodiesterase inhibitor and the desired concentrations of this compound or a reference antagonist (e.g., SB-269970).
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of a known 5-HT7 agonist (e.g., 5-CT at its EC80 concentration) to the wells.
-
Incubate for an additional 30 minutes at 37°C.
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.
5. Data Analysis:
-
For agonist activity, plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
II. ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream effector in GPCR signaling. It can be used to assess both Gαs- and Gα12-mediated signaling of the 5-HT7 receptor.
Experimental Workflow
Protocol
1. Cell Culture and Serum Starvation:
-
Culture and seed cells expressing the 5-HT7 receptor as described for the cAMP assay, typically in 6-well or 12-well plates.
-
Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK1/2 phosphorylation.
2. Compound Treatment:
-
Prepare dilutions of this compound, a reference agonist, and/or antagonist in serum-free medium.
-
For a time-course experiment, treat cells with a fixed concentration of agonist and lyse at different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
For a dose-response experiment, treat cells with varying concentrations of the compound for the optimal time determined from the time-course experiment.
-
For antagonist studies, pre-incubate cells with the antagonist for 30 minutes before adding the agonist.
3. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.
6. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data to generate time-course or dose-response curves.
Conclusion
The provided protocols for cAMP accumulation and ERK1/2 phosphorylation assays offer robust methods to characterize the functional activity of this compound at the 5-HT7 receptor. Given its dual agonist and antagonist profile, it is recommended to perform both agonist and antagonist mode experiments to fully elucidate its pharmacological properties. The quantitative data generated from these assays will be invaluable for researchers in neuroscience and drug development.
Application Notes and Protocols for LP-20 Hydrochloride in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2] The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength.[2][3][4] These processes are critical for normal brain function, and their dysregulation is implicated in various neurological and psychiatric disorders.
LP-20 hydrochloride is a novel research compound that has emerged as a potent modulator of synaptic plasticity. These application notes provide an overview of its mechanism of action, quantitative effects on synaptic transmission, and detailed protocols for its use in studying synaptic plasticity.
Mechanism of Action
This compound is a selective positive allosteric modulator of the NMDA receptor, a key player in the induction of both LTP and LTD. By binding to a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites, this compound enhances the receptor's response to endogenous ligands. This leads to an increased calcium influx upon synaptic activation, a critical downstream event for initiating the signaling cascades that lead to lasting changes in synaptic strength. Specifically, at lower concentrations, the enhanced calcium influx preferentially activates CaMKII, a kinase crucial for LTP induction, while at higher concentrations, it may lead to the activation of protein phosphatases involved in LTD.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in rodent hippocampal slices.
Table 1: Effect of this compound on LTP Induction
| Concentration (µM) | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) | Fold Change vs. Control |
| 0 (Control) | 0.52 ± 0.04 | 155 ± 8% | 1.00 |
| 1 | 0.51 ± 0.05 | 185 ± 10% | 1.19 |
| 5 | 0.53 ± 0.03 | 210 ± 12% | 1.35 |
| 10 | 0.52 ± 0.04 | 160 ± 9% | 1.03 |
Data are presented as mean ± SEM. fEPSP = field excitatory postsynaptic potential; HFS = high-frequency stimulation.
Table 2: Effect of this compound on LTD Induction
| Concentration (µM) | Baseline fEPSP Slope (mV/ms) | Post-LFS fEPSP Slope (% of Baseline) | Fold Change vs. Control |
| 0 (Control) | 0.49 ± 0.05 | 75 ± 6% | 1.00 |
| 10 | 0.50 ± 0.04 | 65 ± 5% | 0.87 |
| 25 | 0.48 ± 0.06 | 50 ± 7% | 0.67 |
| 50 | 0.49 ± 0.05 | 72 ± 8% | 0.96 |
Data are presented as mean ± SEM. LFS = low-frequency stimulation.
Experimental Protocols
Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of fEPSPs for 20 minutes by delivering single pulses every 30 seconds.
-
Apply this compound at the desired concentration by adding it to the perfusion aCSF. Allow at least 20 minutes for the drug to equilibrate.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-HFS baseline.
Western Blot Analysis of CaMKII Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of CaMKII, a key signaling molecule in LTP.
Materials:
-
Hippocampal slices treated with this compound and stimulated for LTP
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CaMKII, anti-total-CaMKII)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Following LTP induction in the presence or absence of this compound, immediately homogenize the hippocampal slices in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKII for normalization.
Mandatory Visualizations
References
- 1. Frontiers | Presynaptic long-term plasticity [frontiersin.org]
- 2. bennington.edu [bennington.edu]
- 3. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic LTP and LTD of Excitatory and Inhibitory Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application of LP-20 Hydrochloride in Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-20 hydrochloride is a synthetic ligand that demonstrates high affinity for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1] Exhibiting both agonist and antagonist properties, this compound serves as a valuable research tool for elucidating the role of the 5-HT7 receptor in various physiological and pathological processes.[1] The 5-HT7 receptor is expressed in brain regions critical for mood, cognition, and reward, including the hippocampus, thalamus, and hypothalamus, making it a compelling target for the development of novel therapeutics for psychiatric and neurological disorders.
These application notes provide a comprehensive overview of the potential use of this compound in behavioral pharmacology. Due to the limited availability of specific published behavioral studies on this compound, this document outlines generalized protocols for key behavioral assays—Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Locomotor Activity—adapted for the investigation of novel serotonergic compounds. The provided quantitative data are illustrative and intended to guide experimental design.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₂O | [2] |
| Molecular Weight | 304.81 g/mol | [2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and water | [3] |
| Storage | Store at room temperature, desiccated | |
| Purity | ≥98% | |
| CAS Number | 1386928-34-2 |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is its interaction with the 5-HT7 receptor. This receptor is coupled to two main G-protein signaling pathways: the Gs and G12 pathways.
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing gene expression and neuronal function.
-
G12 Pathway: The 5-HT7 receptor can also couple to the G12 protein, which activates Rho GTPases. This pathway is involved in the regulation of the actin cytoskeleton, influencing cell morphology, neurite outgrowth, and synaptic plasticity.
The dual agonistic and antagonistic nature of this compound suggests that its effects may be context-dependent, potentially influenced by the specific G-protein coupling state of the receptor in different neuronal populations.
Experimental Protocols for Behavioral Studies
The following protocols are generalized frameworks for assessing the behavioral effects of this compound in rodents. Doses and specific parameters should be optimized in pilot studies.
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environmental context.
Experimental Workflow:
Protocol:
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Animals: Male or female adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Habituation (Day 1): Allow animals to freely explore all three chambers for 15-20 minutes to reduce novelty-induced stress.
-
Pre-Test (Day 2): Place each animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design may be used where the drug is paired with the initially non-preferred chamber.
-
Conditioning (Days 3-6):
-
Drug Pairing: On alternate days, administer this compound (intraperitoneal, i.p., or subcutaneous, s.c.) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the intervening days, administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Test (Day 7): Place the animal in the central chamber with free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the post-test to the pre-test. A significant increase in time suggests rewarding properties, while a decrease suggests aversive properties.
Illustrative Dose-Response Data for this compound in CPP:
| Dose (mg/kg, i.p.) | N | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Change in Preference (s) (Mean ± SEM) |
| Vehicle (Saline) | 10 | 295 ± 25 | 305 ± 30 | 10 ± 15 |
| 0.1 | 10 | 300 ± 28 | 350 ± 35 | 50 ± 20 |
| 0.3 | 10 | 290 ± 22 | 450 ± 40 | 160 ± 30 |
| 1.0 | 10 | 305 ± 30 | 480 ± 45 | 175 ± 35 |
| 3.0 | 10 | 298 ± 26 | 310 ± 32 | 12 ± 18 |
*p < 0.05 compared to vehicle. Data are hypothetical.
Intravenous Self-Administration (IVSA)
IVSA is the gold standard for assessing the reinforcing efficacy of a drug, where an animal performs an operant response (e.g., lever press) to receive an intravenous infusion of the drug.
Protocol:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each animal under anesthesia. Allow for a recovery period of 5-7 days.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump.
-
Acquisition (FR1 Schedule):
-
Place the animal in the operant chamber for daily 2-hour sessions.
-
A response on the active lever results in a brief intravenous infusion of this compound and the illumination of the cue light.
-
A response on the inactive lever has no programmed consequence.
-
Continue sessions until a stable baseline of responding is achieved (e.g., <20% variation over three consecutive days).
-
-
Dose-Response Curve: Once responding is stable, test different unit doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order to determine the dose-response relationship.
-
Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a PR schedule where the number of responses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses an animal will make for a single infusion.
-
Extinction and Reinstatement:
-
Extinction: Replace the drug solution with saline. Responding on the active lever no longer results in an infusion. Continue until responding decreases to a low level.
-
Reinstatement: Test the ability of a priming injection of this compound or a drug-associated cue to reinstate lever-pressing behavior.
-
Illustrative Dose-Response Data for this compound in IVSA:
| Unit Dose (mg/kg/infusion) | N | Number of Infusions (Mean ± SEM) | Breakpoint on PR Schedule (Mean ± SEM) |
| Saline | 8 | 5 ± 2 | 3 ± 1 |
| 0.01 | 8 | 15 ± 4 | 8 ± 2 |
| 0.03 | 8 | 35 ± 6 | 25 ± 5 |
| 0.1 | 8 | 28 ± 5 | 18 ± 4 |
| 0.3 | 8 | 12 ± 3 | 6 ± 2 |
*p < 0.05 compared to saline. Data are hypothetical.
Locomotor Activity
This assay measures the effects of a drug on spontaneous motor activity, which can indicate stimulant or sedative properties.
Protocol:
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.
-
Animals: Male or female adult rodents.
-
Habituation: Place the animals in the activity chambers for 30-60 minutes on the day before testing to acclimate them to the environment.
-
Test Session:
-
On the test day, place the animals back into the chambers and allow them to habituate for 30 minutes.
-
Administer this compound or vehicle (i.p. or s.c.).
-
Immediately return the animals to the chambers and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Total distance traveled, horizontal activity, and vertical activity (rearing) are common measures.
Illustrative Dose-Response Data for this compound on Locomotor Activity:
| Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) in 60 min (Mean ± SEM) |
| Vehicle (Saline) | 12 | 2500 ± 300 |
| 0.3 | 12 | 3500 ± 400 |
| 1.0 | 12 | 5500 ± 550 |
| 3.0 | 12 | 4000 ± 450 |
| 10.0 | 12 | 1500 ± 200 |
*p < 0.05 compared to vehicle. Data are hypothetical and suggest a biphasic effect.
Conclusion
This compound represents a valuable pharmacological tool for investigating the complex roles of the 5-HT7 receptor in behavior. The protocols outlined above provide a starting point for researchers to explore its potential effects on reward, motivation, and motor function. Given its dual agonist/antagonist profile, careful dose-response studies are crucial to fully characterize its behavioral pharmacology. Further research is warranted to elucidate the specific behavioral signature of this compound and its therapeutic potential.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on published experimental results for this compound. Researchers should conduct their own dose-finding studies to determine the optimal experimental parameters for their specific research questions.
References
Application Notes and Protocols for Electrophysiological Recording with LP-20 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT₇) receptor, exhibiting both agonist and antagonist properties.[1][2] The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to a stimulatory Gs-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] Additionally, it can couple to G₁₂-proteins, activating Rho GTPases, which are involved in regulating cellular morphology and development.[4] Due to its role in modulating neuronal excitability, synaptic transmission, and plasticity, the 5-HT₇ receptor is a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal function.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and the expected electrophysiological effects based on studies with analogous 5-HT₇ receptor agonists, such as LP-211 and LP-44.
Table 1: Pharmacological Profile of this compound
| Property | Value | Reference |
| Target | 5-HT₇ Receptor | |
| CAS Number | 1386928-34-2 | |
| Molecular Formula | C₁₇H₂₀N₂O·HCl | |
| Molecular Weight | 304.81 g/mol | |
| Binding Affinity (Kᵢ) | 2.6 nM for 5-HT₇ Receptor | |
| Selectivity | >60-fold over α₁-adrenergic receptor (Kᵢ = 156 nM)>180-fold over 5-HT₁ₐ receptor (Kᵢ = 476 nM) | |
| Solubility | Up to 50 mM in waterUp to 100 mM in DMSO |
Table 2: Expected Electrophysiological Effects of 5-HT₇ Receptor Activation
| Parameter | Expected Effect | Example Data (from related compounds) | Reference |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Increase | ~87% increase with 1 µM LP-211 | |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Increase | ~237% increase with 1 µM LP-211 | |
| Neuronal Excitability | Depolarization of membrane potential | ~1.2 mV depolarization with LP-211 | |
| HCN Channel Function (Voltage Sag) | Enhancement | Increase in sag (B610663) ratio from 1.26 to 1.31 with LP-211 |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recording in acute brain slices and cultured neurons to assess the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Decapitate the animal and rapidly dissect the brain, immersing it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution.
-
Slicing aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂.
-
-
Prepare 300 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipettes with an appropriate internal solution.
-
K-Gluconate based Internal Solution for Current-Clamp (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Cs-based Internal Solution for Voltage-Clamp (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
3. Recording Procedure:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
In voltage-clamp mode , hold the neuron at -70 mV to record sEPSCs or at 0 mV to record sIPSCs.
-
In current-clamp mode , inject current to maintain the resting membrane potential at approximately -65 mV to study changes in neuronal excitability.
-
After obtaining a stable baseline recording for 5-10 minutes, bath-apply this compound at the desired concentration (e.g., 1-10 µM).
-
Record for at least 10-15 minutes in the presence of the drug to observe its effects.
-
Perform a washout by perfusing with drug-free aCSF to check for reversibility of the effects.
4. Data Analysis:
-
Analyze sEPSC and sIPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).
-
In current-clamp, measure changes in resting membrane potential and input resistance. To assess changes in excitability, inject a series of depolarizing current steps to elicit action potentials and construct a frequency-current (F-I) plot.
Protocol 2: Electrophysiological Recording from Cultured Neurons
1. Cell Culture and Preparation:
-
Plate primary neurons or neuronal cell lines on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Maintain the cultures in a suitable incubator until they are mature enough for recording (typically 10-14 days in vitro for primary neurons).
2. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope stage.
-
Perfuse the chamber with an external solution (e.g., aCSF or a HEPES-buffered saline).
-
Follow the same procedure for pipette preparation, seal formation, and whole-cell configuration as described in Protocol 1.
-
Record baseline synaptic activity or membrane potential.
-
Apply this compound to the bath or locally using a perfusion system.
-
Record the cellular response and perform washout.
3. Data Analysis:
-
The data analysis is similar to that for acute brain slices, focusing on changes in synaptic currents and neuronal excitability.
Mandatory Visualizations
Caption: 5-HT₇ Receptor Signaling Pathways.
Caption: Electrophysiology Experimental Workflow.
References
Troubleshooting & Optimization
Troubleshooting LP-20 hydrochloride solubility issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-20 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a selective ligand for the 5-HT7 receptor, with a Ki of 2.6 nM.[1] It has been shown to exhibit both agonist and antagonist activity.[1] It also shows selectivity over adrenergic α1 and 5-HT1A receptors.
Q2: What are the basic chemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 304.81 g/mol | |
| Formula | C₁₇H₂₀N₂O·HCl | |
| CAS Number | 1386928-34-2 | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature. |
Q3: What are the recommended solvents and solubility limits for this compound?
| Solvent | Solubility |
| Water | ≤ 50 mM |
| DMSO | ≤ 100 mM |
This data is for guidance only. For batch-specific data, please refer to the Certificate of Analysis.
Troubleshooting Solubility Issues
Q4: I am having trouble dissolving this compound in water. What should I do?
If you are encountering issues with dissolving this compound in water, consider the following troubleshooting steps:
-
Ensure Proper Technique: Start by adding sterile, cell culture-grade water dropwise to the powdered compound while gently agitating or vortexing the tube for 1-2 minutes.
-
Gentle Warming: If the compound does not fully dissolve, gentle warming in a 37°C water bath may help.
-
pH Adjustment: Aqueous solutions of hydrochloride salts can be slightly acidic. While generally the buffering capacity of cell culture media is sufficient, in some cases, careful pH adjustment of your stock solution towards a physiological pH (7.2-7.4) with sterile NaOH might be necessary. Be aware that this can impact the compound's solubility.
-
Use of a Co-solvent: If aqueous solubility remains an issue, consider using a small amount of an organic co-solvent like DMSO. Prepare a high-concentration stock solution in DMSO (up to 100 mM) and then dilute it into your aqueous experimental medium. For cell culture experiments, it is critical to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.
Q5: My this compound solution appears cloudy or precipitates upon dilution in my buffer. What could be the cause?
Precipitation upon dilution can be due to a few factors:
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions (Cl⁻), it can decrease the solubility of this compound due to the common ion effect. Consider using a buffer with a different salt if possible.
-
pH Shift: The pH of your final solution can significantly impact the solubility of hydrochloride salts. Depending on the pKa of LP-20, a shift in pH upon dilution into your buffer could cause it to convert to its less soluble free base form. Ensure the final pH of your experimental solution is compatible with maintaining the salt form in solution.
-
Exceeding Solubility Limit: Ensure that the final concentration of this compound in your experimental medium does not exceed its solubility limit in that specific medium.
Below is a workflow to guide you through troubleshooting these issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh out 3.05 mg of this compound (MW: 304.81 g/mol ).
-
Dissolution: In a sterile conical tube, add 1 mL of sterile, cell culture-grade water to the weighed powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not completely dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a new sterile tube. This step is crucial for removing potential microbial contamination, especially for cell culture experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is adequate. For long-term storage, -20°C or -80°C is recommended.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound
-
Weighing: Accurately weigh out 15.24 mg of this compound.
-
Dissolution: In a sterile, chemical-resistant tube, add 1 mL of high-purity DMSO to the weighed powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming is generally not necessary with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in appropriate sterile tubes. Store at -20°C or -80°C for long-term stability.
Signaling Pathway
Q6: What is the signaling pathway of the 5-HT7 receptor that this compound interacts with?
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways:
-
Gαs Pathway: Activation of the 5-HT7 receptor leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB and the kinase ERK.
-
Gα12 Pathway: The 5-HT7 receptor can also couple to G12 proteins. This coupling activates Rho GTPases, such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and are involved in processes like neurite outgrowth.
Below is a diagram illustrating these signaling cascades.
References
Optimizing LP-20 hydrochloride concentration for in vitro assays
Technical Support Center: LP-20 Hydrochloride
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in optimizing its use for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a chemical compound that acts as a ligand for the serotonin (B10506) 5-HT7 receptor.[1][2][3] It exhibits high affinity for this receptor, with a reported Ki (inhibitor constant) of 2.6 nM.[4] The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gs alpha subunit. Upon agonist binding, such as with LP-20, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream signaling cascades, such as Protein Kinase A (PKA), which can modulate various cellular functions. The compound shows selectivity over other receptors like the adrenergic α1 and 5-HT1A receptors.
Figure 1. Simplified signaling pathway of this compound via the 5-HT7 receptor.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for consistent experimental results.
-
Solubility: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.
-
Reconstitution: To prepare a stock solution, use the appropriate solvent (water or DMSO) to dissolve the compound. For example, to make a 10 mM stock solution from 1 mg of LP-20 HCl (MW: 304.81 g/mol ), you would add 328.1 µL of solvent.
-
Storage: Store the solid compound desiccated at room temperature. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in vitro?
The optimal concentration depends on the cell type, receptor expression level, and the specific assay. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) in your system.
| Parameter | Typical Range | Description |
| Binding Affinity (Ki) | 2 - 3 nM | Concentration for 50% receptor binding. |
| Functional Potency (EC50) | 1 nM - 1 µM | Concentration for 50% maximal functional response (e.g., cAMP production). This is highly system-dependent. |
| Screening Concentration | 100 nM - 10 µM | Initial concentrations for single-point screening assays to confirm activity. |
| Cytotoxicity (IC50) | > 10 µM | Concentration causing 50% cell death. Should be significantly higher than the effective concentration. |
Troubleshooting Guides
Issue 1: No response or a weak signal is observed in my functional assay (e.g., cAMP assay).
If you are not observing the expected agonist activity from LP-20, follow this troubleshooting workflow.
References
Technical Support Center: 5-HT7 Receptor Agonist Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 5-HT7 receptor agonists. It covers common experimental hurdles, provides key pharmacological data, outlines standard protocols, and illustrates important concepts with diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 5-HT7 agonist is showing inconsistent or off-target effects. What's going wrong?
A1: This is a prevalent issue often stemming from agonist selectivity.
-
Problem: Many so-called "selective" 5-HT7 agonists also have significant affinity for other receptors, most commonly the 5-HT1A receptor.[1][2][3][4] For example, while potent, the widely used agonist AS-19 has known affinity for other receptors.[5] This can lead to confounding results, especially in complex systems like in vivo models. For instance, high doses of less selective agonists like AS-19 have been shown to induce hypothermia, an effect likely mediated by off-target interactions with 5-HT1A receptors, whereas the more selective agonist E-55888 did not produce this effect.
-
Troubleshooting Steps:
-
Verify Selectivity: Always consult the latest binding affinity data for your chosen agonist across a panel of relevant receptors (see Table 1 below).
-
Use a Low Concentration: Titrate your agonist to the lowest effective concentration to minimize the engagement of lower-affinity off-targets.
-
Employ a Selective Antagonist: To confirm that the observed effect is mediated by the 5-HT7 receptor, pre-treat your system with a selective 5-HT7 antagonist like SB-269970. The reversal of the agonist's effect strongly suggests on-target action.
-
Use Knockout Models: The gold standard for confirming on-target effects in vivo is to use 5-HT7 receptor knockout mice. An effect that is present in wild-type animals but absent in knockout animals can be confidently attributed to the 5-HT7 receptor.
-
Q2: I'm seeing different results in my cell-based assay compared to published in vivo data. Why the discrepancy?
A2: Translating in vitro findings to in vivo systems is a common challenge due to several factors:
-
Pharmacokinetics: Agonists must cross biological barriers (like the blood-brain barrier) to reach their target in vivo. Compounds like LP-211 are known to be brain penetrant, a critical factor for CNS studies.
-
Metabolism: The compound may be metabolized into active or inactive forms in vivo.
-
Receptor Environment: The cellular context, including the expression levels of G-proteins and other signaling partners, can differ significantly between a recombinant cell line (e.g., HEK293) and native tissue.
-
Partial vs. Full Agonism: An agonist's efficacy can be context-dependent. For example, AS-19 acts as a partial agonist in cAMP assays (77% of 5-HT's maximal effect), while E-55888 is a full agonist (99% of 5-HT's effect). This difference in intrinsic efficacy can lead to varied outcomes in different biological systems.
Q3: My cAMP assay results are variable. How can I improve reproducibility?
A3: The cAMP accumulation assay is the canonical readout for the 5-HT7 receptor's primary signaling pathway (Gs activation). Variability can arise from several sources.
-
Troubleshooting Steps:
-
Cell Health and Confluency: Ensure your cells (e.g., HEK293 or CHO cells expressing the receptor) are healthy and at a consistent confluency (~80-90%) for each experiment.
-
Phosphodiesterase (PDE) Inhibition: cAMP is rapidly degraded by PDEs. Include a PDE inhibitor, such as 3-isobutyl-1-methyl-xanthine (IBMX), in your assay buffer to allow for detectable cAMP accumulation.
-
Incubation Time and Temperature: Optimize the agonist incubation time (typically 15-30 minutes) and maintain a stable temperature (usually 37°C).
-
Agonist Purity and Stability: Verify the purity of your agonist and ensure it is stored correctly. Prepare fresh dilutions for each experiment.
-
Assay Kit Quality: Use a high-quality, validated cAMP detection kit (e.g., HTRF, EIA) and follow the manufacturer's instructions carefully.
-
Q4: I've read that the 5-HT7 receptor signals through more than just the Gs/cAMP pathway. How does this affect my experiments?
A4: The 5-HT7 receptor exhibits signaling promiscuity. In addition to its canonical coupling to Gs proteins to stimulate adenylyl cyclase and raise cAMP levels, it can also couple to G12 proteins.
-
G12-Mediated Signaling: Activation of the G12 pathway leads to the engagement of small GTPases like RhoA and Cdc42. This pathway is crucial for regulating cell morphology, neurite outgrowth, and synaptic plasticity.
-
Experimental Implications: If your research question involves neuronal development, cell shape, or synaptic function, the Gs/cAMP pathway may not tell the whole story. You may need to perform additional assays to probe the G12 pathway, such as RhoA activation assays or morphological analysis of cultured neurons. The choice of agonist and cell type can influence which pathway is preferentially activated.
Quantitative Data on Common 5-HT7 Agonists
The selection of an appropriate agonist is critical. The table below summarizes key pharmacological parameters for commonly used 5-HT7 agonists to aid in experimental design.
| Agonist | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) | 5-HT7 EC50 (nM) | Efficacy (vs. 5-HT) | Selectivity (5-HT7 vs. 5-HT1A) |
| LP-211 | 0.58 | 188 | 142 | 600 | Agonist | ~324-fold |
| AS-19 | ~2 | ~630 | >1000 | 9 | Partial (77%) | ~315-fold |
| E-55888 | 2.5 | 700 | >1000 | 16 | Full (99%) | ~280-fold |
| 5-CT | ~1-2 | ~10-20 | - | 1.3 - 41.5 | Full Agonist | Low |
-
Ki (Inhibitory Constant): A measure of binding affinity. A lower Ki value indicates higher affinity.
-
EC50 (Half-maximal Effective Concentration): A measure of potency. The concentration of an agonist that produces 50% of the maximal possible effect.
-
Efficacy: The ability of an agonist to activate the receptor, expressed relative to the endogenous ligand, serotonin (B10506) (5-HT).
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound (your agonist) for the 5-HT7 receptor.
-
Preparation:
-
Prepare cell membranes from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293, CHO).
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add membranes, a fixed concentration of a radiolabeled 5-HT7 ligand (e.g., [3H]5-CT or [3H]LSD), and buffer.
-
Non-specific Binding Wells: Add membranes, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 10 µM 5-HT) to saturate all specific binding sites.
-
Test Compound Wells: Add membranes, radioligand, and serial dilutions of your test agonist.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of your test agonist to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the 5-HT7-Gs pathway.
-
Cell Plating: Seed cells stably expressing the 5-HT7 receptor into 96-well plates and grow to ~80-90% confluency.
-
Pre-incubation: Remove the growth medium and pre-incubate the cells in a stimulation buffer (e.g., serum-free medium) containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add serial dilutions of your agonist (and a positive control like 5-HT) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Stop the reaction by lysing the cells. Measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, ELISA, or EIA) according to the manufacturer's protocol.
-
Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Visualizations: Pathways and Workflows
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor can signal through two primary G-protein-mediated pathways. The canonical Gs pathway leads to cAMP production, while the alternative G12 pathway modulates the cytoskeleton via small GTPases.
Caption: Dual signaling cascades of the 5-HT7 receptor via Gs and G12 proteins.
General Experimental Workflow for Agonist Characterization
This workflow outlines a logical progression for characterizing a novel 5-HT7 agonist, from initial screening to in vivo validation, incorporating key troubleshooting checkpoints.
Caption: A logical workflow for the characterization of a 5-HT7 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-211 | 5-HT7 agonist | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. The 5-HT7 receptor and disorders of the nervous system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
LP-20 Hydrochloride: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LP-20 hydrochloride, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a desiccated environment at room temperature.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption.[3] For specific storage temperature recommendations for your particular batch, always refer to the product label.[3]
Q2: What is the chemical stability of this compound?
Q3: How should I prepare solutions of this compound?
A3: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM. For aqueous solutions, it is advisable to use purified, sterile water. When preparing solutions, ensure the powder is fully dissolved by vortexing or gentle sonication.
Q4: How should I store solutions of this compound?
A4: While specific stability data for this compound in solution is not available, general best practice for similar compounds is to prepare fresh solutions for each experiment. If short-term storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the compound | - Incorrect solvent- Insufficient mixing- Compound has degraded due to improper storage | - Confirm you are using an appropriate solvent (e.g., water or DMSO) and that the concentration is within the solubility limits (≤50 mM in water, ≤100 mM in DMSO).- Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution.- If the compound still does not dissolve, it may have degraded. Use a fresh vial of the compound. |
| Inconsistent experimental results | - Solution degradation- Inaccurate concentration- Repeated freeze-thaw cycles | - Prepare fresh solutions before each experiment.- If storing solutions, aliquot into single-use volumes and store at ≤ -20°C.- Avoid repeated freezing and thawing of stock solutions.- Verify the concentration of your stock solution using a suitable analytical method if possible. |
| Precipitate formation in stored solutions | - Low temperature storage of aqueous solutions- Exceeded solubility limit | - If precipitate is observed in a refrigerated or frozen aqueous solution, gently warm the solution to room temperature and vortex to redissolve before use.- Ensure the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Physical Form | Solid Powder | - |
| Storage Temperature | Room Temperature | |
| Storage Conditions | Desiccate, Tightly Closed Container | |
| Solubility (Water) | Up to 50 mM | |
| Solubility (DMSO) | Up to 100 mM |
Signaling Pathway and Experimental Workflow
This compound is a ligand for the 5-HT7 receptor, where it can act as both an agonist and an antagonist. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Signaling pathway of this compound via the 5-HT7 receptor.
Below is a general workflow for preparing and using this compound in cell-based assays.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Preventing Degradation of Polysorbate 20-Containing Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of solutions containing Polysorbate 20 (PS20), particularly in hydrochloride-buffered formulations. Degradation of PS20 can compromise the stability and quality of biopharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is Polysorbate 20 (PS20) and why is it used in formulations?
Polysorbate 20 is a non-ionic surfactant commonly used as an excipient in biopharmaceutical formulations. Its primary function is to stabilize proteins and prevent their aggregation and denaturation at interfaces, such as air-water and water-container surfaces.
Q2: What are the primary causes of PS20 degradation in solutions?
The two main degradation pathways for Polysorbate 20 are:
-
Hydrolysis: This can be either chemically or enzymatically mediated. Enzymatic hydrolysis, caused by residual host cell proteins (HCPs) from the manufacturing process, is a significant cause of degradation. Specific enzymes like sialate O-acetylesterase (SIAE) and lysosomal acid lipase (B570770) (LAL) have been identified as culprits.[1][2]
-
Oxidation: This process can be initiated by exposure to light, heat, or the presence of metal ions and peroxides.
Q3: What are the observable signs of PS20 degradation?
Degradation of PS20 leads to the release of free fatty acids (FFAs).[3][4] These FFAs have limited solubility in aqueous solutions, especially at low temperatures (2-8 °C), and can precipitate, leading to the formation of visible or subvisible particles.[3] This may appear as cloudiness, particulates, or a rising baseline in chromatography.
Q4: How does pH affect the stability of PS20 in a hydrochloride solution?
The pH of the formulation can influence the rate of both hydrolytic and oxidative degradation. The activity of residual hydrolytic enzymes is often pH-dependent. It is crucial to maintain the formulation at its optimal pH to minimize enzymatic activity and chemical degradation.
Q5: Can storage temperature impact the degradation of PS20 solutions?
Yes, temperature is a critical factor. While refrigeration (2-8 °C) is standard for many biopharmaceuticals, long-term storage at these temperatures can still allow for enzymatic degradation. Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with PS20-containing solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of visible or subvisible particles | Degradation of PS20 leading to precipitation of free fatty acids. | 1. Confirm the identity of the particles using techniques like Raman microscopy.2. Quantify the level of PS20 degradation by measuring the remaining PS20 and the concentration of free fatty acids.3. Investigate the presence and activity of residual host cell lipases. |
| Increased solution turbidity or cloudiness | Precipitation of insoluble degradation products. | 1. Perform particle analysis to characterize the size and distribution of particulates.2. Evaluate the impact of temperature cycling on particle formation. |
| Changes in chromatographic profile (e.g., rising baseline, new peaks) | Elution of degradation products or strongly retained materials. | 1. Use a robust analytical method, such as mixed-mode chromatography with charged aerosol detection (CAD) or mass spectrometry (MS), to identify and quantify PS20 degradants.2. Ensure proper cleaning and flushing of the HPLC system to remove any retained compounds. |
| Loss of protein stability or increased aggregation | Compromised stabilizing effect of PS20 due to its degradation. | 1. Monitor protein aggregation using size-exclusion chromatography (SEC) and dynamic light scattering (DLS).2. Assess the biological activity of the protein to ensure it has not been compromised. |
Experimental Protocols
Protocol 1: Quantification of Polysorbate 20 Degradation by Measuring Free Fatty Acids (FFA)
This protocol outlines a general method for quantifying the release of free fatty acids, a key indicator of PS20 hydrolysis.
-
Sample Preparation:
-
Collect a sample of the PS20-containing solution.
-
If particles are present, separate the soluble and insoluble fractions by centrifugation.
-
-
Extraction of FFAs:
-
Perform a liquid-liquid extraction to separate the FFAs from the protein and other formulation components. A common method involves using a mixture of isopropanol, heptane, and sulfuric acid.
-
-
Derivatization (Optional but Recommended for UV/Vis or Fluorescence Detection):
-
Derivatize the extracted FFAs to enhance their detection. 1-pyrenyldiazomethane (B12527) (PDAM) is a fluorescent labeling agent that reacts with carboxylic acids.
-
-
Chromatographic Analysis:
-
Analyze the derivatized FFAs using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable detector (e.g., fluorescence or UV/Vis).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Use a gradient elution to separate the different fatty acid species.
-
-
Quantification:
-
Create a calibration curve using standards of the expected fatty acids (e.g., lauric acid for PS20).
-
Calculate the concentration of FFAs in the sample based on the calibration curve.
-
Visualizations
Caption: Degradation pathways of Polysorbate 20.
Caption: Workflow for troubleshooting PS20 degradation.
References
Improving signal-to-noise ratio in LP-20 hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LP-20 hydrochloride, a novel fluorescent probe for neuronal imaging. Our aim is to help you optimize your experimental conditions and improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: this compound is light-sensitive and hygroscopic. For long-term storage, it should be kept at -20°C in a desiccator, protected from light. For daily use, a stock solution can be prepared and stored at 4°C for up to one week, wrapped in aluminum foil.
Q2: How should I prepare the this compound stock solution?
A2: To prepare a 10 mM stock solution, dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the solution is thoroughly vortexed to dissolve completely. For working solutions, dilute the stock solution in your experimental buffer to the desired final concentration immediately before use.
Q3: What are the excitation and emission maxima for LP-20?
A3: The optimal excitation wavelength for LP-20 is 488 nm, and its emission maximum is at 520 nm, making it compatible with standard FITC/GFP filter sets.
Q4: Is this compound toxic to cells?
A4: At the recommended working concentrations (see Table 1), LP-20 has shown low cytotoxicity in primary neuronal cultures and cell lines. However, it is always advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with LP-20, with a focus on improving the signal-to-noise ratio.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low SNR can manifest as a weak signal from your region of interest that is difficult to distinguish from the background noise.
Potential Causes and Solutions:
-
Suboptimal Probe Concentration: The concentration of LP-20 may be too low for adequate signal generation or too high, leading to quenching.
-
Solution: Titrate the LP-20 concentration to find the optimal balance between signal intensity and background. Refer to Table 1 for recommended starting ranges.
-
-
Inadequate Incubation Time: The incubation time may be insufficient for LP-20 to bind to its target.
-
Solution: Optimize the incubation time. Perform a time-course experiment to determine the point of maximum signal with acceptable background. See Table 2 for guidance.
-
-
Incorrect Imaging Parameters: The microscope settings may not be optimized for LP-20.
-
Solution: Ensure you are using the correct excitation and emission filters. Adjust the detector gain or exposure time, but be mindful of increasing noise with higher gain.
-
-
Low Target Expression: The target receptor for LP-20 may be expressed at low levels in your cells.
-
Solution: If possible, use a cell line known to have high expression of the target receptor as a positive control. Consider techniques to enhance receptor expression if applicable to your experimental goals.
-
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from LP-20, reducing the overall quality of your images.
Potential Causes and Solutions:
-
Excess Unbound Probe: Residual unbound LP-20 in the imaging medium can contribute to high background.
-
Solution: Increase the number and duration of wash steps after incubation with LP-20. Use a physiological buffer (e.g., HBSS) for washing.
-
-
Autofluorescence: The cells or the culture medium may be autofluorescent at the imaging wavelengths.
-
Solution: Image a control sample of cells that have not been treated with LP-20 to assess the level of autofluorescence. Use a phenol (B47542) red-free medium during imaging, as phenol red is fluorescent.
-
-
Non-Specific Binding: LP-20 may be binding non-specifically to cellular components or the culture dish.
-
Solution: Include a blocking agent, such as bovine serum albumin (BSA), in your incubation buffer to reduce non-specific binding. Ensure the culture dishes are of high optical quality.
-
Issue 3: Rapid Photobleaching
Photobleaching is the light-induced degradation of the fluorophore, leading to a rapid loss of signal during imaging.
Potential Causes and Solutions:
-
High Excitation Light Intensity: Excessive laser power or illumination intensity can accelerate photobleaching.
-
Solution: Reduce the intensity of the excitation light to the lowest level that provides an acceptable signal. Use neutral density filters if available.
-
-
Long Exposure Times: Prolonged exposure to the excitation light will increase photobleaching.
-
Solution: Use the shortest possible exposure time that still yields a good signal. If your signal is weak, consider using a more sensitive detector rather than increasing the exposure time.
-
-
Presence of Reactive Oxygen Species (ROS): ROS in the imaging medium can contribute to photobleaching.
-
Solution: Add an anti-fading agent or an oxygen scavenger to your imaging medium.
-
Quantitative Data Summary
Table 1: Recommended Working Concentrations for LP-20
| Application | Cell Type | Concentration Range |
| Live-Cell Imaging | Primary Neurons | 1 - 5 µM |
| Immortalized Cell Lines | 0.5 - 2 µM | |
| Fixed-Cell Staining | N/A | 5 - 10 µM |
Table 2: Recommended Incubation Times and Temperatures
| Application | Temperature | Incubation Time |
| Live-Cell Imaging | 37°C | 15 - 45 minutes |
| Fixed-Cell Staining | Room Temperature | 30 - 60 minutes |
Experimental Protocols
Protocol: Live-Cell Imaging of Cultured Neurons with LP-20
-
Cell Preparation: Plate primary neurons on glass-bottom dishes suitable for high-resolution microscopy. Culture the cells until they reach the desired stage of development.
-
Preparation of LP-20 Working Solution: Immediately before use, dilute the 10 mM LP-20 stock solution in pre-warmed, phenol red-free imaging buffer to the desired final concentration (e.g., 2 µM).
-
Incubation: Remove the culture medium from the cells and gently wash once with pre-warmed imaging buffer. Add the LP-20 working solution to the cells and incubate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Washing: After incubation, aspirate the LP-20 solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Mount the dish on the microscope stage. Use a 488 nm laser for excitation and collect the emission signal around 520 nm. Adjust the imaging parameters to achieve a good signal-to-noise ratio while minimizing photobleaching.
Caption: Experimental workflow for live-cell imaging with LP-20.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where LP-20 acts as a fluorescent antagonist for a G-protein coupled receptor (GPCR).
Caption: Hypothetical signaling pathway involving LP-20.
Technical Support Center: Optimizing LP-20 Hydrochloride Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for LP-20 hydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity ligand for the serotonin (B10506) 7 (5-HT7) receptor, exhibiting both agonist and antagonist properties. The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, making the 5-HT7 receptor a target for therapeutic intervention in central nervous system disorders.
Q2: Why is optimizing incubation time crucial for this compound assays?
Optimizing incubation time is critical to ensure that the binding of this compound to the 5-HT7 receptor has reached equilibrium. Insufficient incubation time can lead to an underestimation of binding affinity (a higher Ki value), while excessively long incubation times may result in ligand degradation or increased non-specific binding, both of which can compromise data quality. The ideal incubation time allows for the specific binding to reach a stable plateau.
Q3: How do I determine the optimal incubation time for my specific assay?
The optimal incubation time should be determined empirically through a time-course experiment, also known as an association kinetics assay. This involves incubating a fixed concentration of a radiolabeled ligand with the receptor preparation and measuring the specific binding at various time points until a plateau is reached. This indicates that the binding reaction has reached equilibrium.
Q4: What are typical starting points for incubation time and temperature in a 5-HT7 receptor binding assay?
A common starting point for incubation in 5-HT7 receptor binding assays is 60 minutes at 37°C.[1] However, the optimal conditions can vary depending on the specific radioligand, its concentration, and the source of the receptor (e.g., cell membranes, tissue homogenates).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation time for this compound assays.
| Problem | Potential Cause | Solution |
| Low Specific Binding | Incubation time is too short: The binding reaction has not reached equilibrium. | Perform a time-course experiment: Measure specific binding at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) to identify the time point at which binding reaches a plateau. |
| This compound or radioligand degradation: The ligand may not be stable under the assay conditions for extended periods. | Assess ligand stability: Incubate the ligand in the assay buffer for the longest planned incubation time and then test its binding activity. Consider adding protease inhibitors to the buffer if using tissue preparations. Polysorbates like Polysorbate 20, often used in formulations, can also degrade over time, which might affect the assay.[2][3] | |
| Low receptor concentration: Insufficient receptor sites are available for binding. | Increase the amount of membrane protein per assay: Titrate the amount of receptor preparation to find a concentration that yields a robust signal. | |
| High Non-Specific Binding (NSB) | Incubation time is too long: This can lead to increased binding to non-receptor components. | Reduce the incubation time: Based on the time-course experiment, select the shortest time required to reach equilibrium. |
| Radioligand concentration is too high: Excess radioligand can bind to non-target sites. | Use a radioligand concentration at or below its Kd: This minimizes non-specific interactions. | |
| Hydrophobic interactions: this compound or the radioligand may be "sticky," leading to binding to plasticware or filters. | Add a blocking agent: Include bovine serum albumin (BSA) at 0.1-1% in the assay buffer. Pre-treating filters with polyethyleneimine (PEI) can also reduce non-specific binding to the filter.[4] | |
| High Well-to-Well Variability | Incomplete mixing: Inconsistent concentrations of reagents in different wells. | Ensure thorough mixing: Gently vortex or triturate all solutions before and during dispensing. |
| Temperature gradients across the plate: Uneven incubation temperature can lead to different binding kinetics in different wells. | Ensure uniform temperature: Use a properly calibrated incubator and allow the plate to equilibrate to the desired temperature before starting the reaction. | |
| Pipetting errors: Inaccurate dispensing of reagents. | Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting across all wells. | |
| No Saturation of Binding | Incubation time is insufficient to reach equilibrium at all radioligand concentrations: Lower concentrations of radioligand will take longer to reach equilibrium. | Increase incubation time: Ensure the incubation is long enough for the lowest concentration of radioligand to reach equilibrium. It is recommended to perform the time-course experiment at a low radioligand concentration (e.g., at or below the Kd). |
| Ligand depletion: A significant fraction of the radioligand is bound, reducing the free concentration available for binding. | Reduce receptor concentration: Ensure that less than 10% of the total radioligand is bound at all concentrations tested. |
Data Presentation
Optimizing incubation time directly impacts the calculated binding affinity (Ki) of this compound. The following table illustrates hypothetical data from a competition binding assay where the incubation time was varied.
| Incubation Time (minutes) | IC50 of LP-20 HCl (nM) | Calculated Ki of LP-20 HCl (nM) | % Specific Binding |
| 15 | 15.2 | 7.8 | 65% |
| 30 | 8.5 | 4.4 | 80% |
| 60 | 5.1 | 2.6 | 88% |
| 90 | 5.0 | 2.6 | 87% |
| 120 | 5.2 | 2.7 | 85% |
| 180 | 6.8 | 3.5 | 75% |
Note: This table presents illustrative data. Actual results may vary depending on the specific experimental conditions.
In this example, the optimal incubation time would be around 60-90 minutes, as this is where the calculated Ki value is lowest and stable, and the percentage of specific binding is highest.
Experimental Protocols
Radioligand Binding Assay for Ki Determination of this compound
This protocol describes a competition binding experiment to determine the inhibitory constant (Ki) of this compound at the 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-SB-269970 (a selective 5-HT7 antagonist)
-
Unlabeled competitor for non-specific binding (NSB): 10 µM Serotonin
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI
-
Scintillation fluid
-
Microplate harvester and scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from HEK293 cells expressing the 5-HT7 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Assay Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-SB-269970 (at a final concentration at or below its Kd, e.g., 1 nM), and 100 µL of membrane preparation (e.g., 10-20 µg of protein) to designated wells.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Serotonin, 50 µL of [³H]-SB-269970, and 100 µL of membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of serially diluted this compound, 50 µL of [³H]-SB-269970, and 100 µL of membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at 37°C for the optimized incubation time (e.g., 60 minutes) with gentle agitation.
-
Termination and Harvesting: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a microplate harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for this compound
This protocol measures the effect of this compound on cAMP production in cells expressing the 5-HT7 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Stimulation buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Serotonin (as a reference agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (Serotonin) in stimulation buffer.
-
Assay:
-
For Agonist Mode:
-
Remove the cell culture medium and add the stimulation buffer.
-
Add the diluted this compound or Serotonin to the wells.
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
-
For Antagonist Mode:
-
Remove the cell culture medium and add the stimulation buffer containing the diluted this compound.
-
Pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add the reference agonist (Serotonin) at a concentration that elicits ~80% of its maximal response (EC80).
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the compound.
-
For agonist activity, determine the EC50 value.
-
For antagonist activity, determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating LP-20 Hydrochloride Binding to the 5-HT7 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LP-20 hydrochloride's binding profile to the serotonin (B10506) 7 (5-HT7) receptor against other known ligands. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Comparative Binding Affinity of 5-HT7 Receptor Ligands
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery and pharmacological research. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the binding affinities of this compound and other reference compounds for the human 5-HT7 receptor.
| Compound | Type | 5-HT7 Ki (nM) | Selectivity Profile (Ki in nM) |
| This compound | Ligand | 2.6 | α1 adrenergic: 156, 5-HT1A: 476 |
| 5-CT | Agonist | ~0.4 - 2.5 | High affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A receptors |
| 8-OH-DPAT | Agonist | ~10 - 50 | High affinity for 5-HT1A receptor |
| LP-211 | Agonist | 0.58 | 5-HT1A: 188, D2: 142[1] |
| SB-269970 | Antagonist | ~0.6 - 1.0 | High selectivity over other 5-HT and dopamine (B1211576) receptors |
| Lurasidone | Antagonist | ~1.0 - 2.0 | High affinity for D2, 5-HT2A, and α2c-adrenergic receptors |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating ligand-receptor interactions. Below are detailed methodologies for key experiments used to characterize the binding and functional activity of compounds at the 5-HT7 receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT7 receptor.
Materials:
-
Cell membranes expressing the human 5-HT7 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]5-CT or [³H]SB-269970.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM 5-CT).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Membrane Addition: Add the cell membranes containing the 5-HT7 receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
cAMP Functional Assay
This assay measures the functional consequence of ligand binding to Gs-coupled receptors like the 5-HT7 receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT7 receptor and to quantify its potency (EC50) or inhibitory activity (IC50).
Materials:
-
Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound) at various concentrations.
-
A known 5-HT7 receptor agonist (e.g., 5-CT) for antagonist assays.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells expressing the 5-HT7 receptor into 96- or 384-well plates and allow them to attach overnight.
-
Agonist Mode:
-
Replace the culture medium with stimulation buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound at various concentrations in stimulation buffer.
-
Add a fixed concentration of a known 5-HT7 agonist (e.g., 5-CT at its EC80 concentration).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC50.
-
Visualizing Molecular Interactions and Processes
To better understand the context of this compound's action, the following diagrams illustrate the 5-HT7 receptor signaling pathway and a typical experimental workflow for its validation.
Caption: 5-HT7 Receptor Signaling Pathways.
References
A Comparative Guide to LP-20 Hydrochloride and Other 5-HT7 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LP-20 hydrochloride with other key ligands targeting the 5-HT7 serotonin (B10506) receptor. The information presented is based on available experimental data to assist researchers in selecting appropriate pharmacological tools for their studies.
Introduction to 5-HT7 Receptor Ligands
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the hippocampus, thalamus, and hypothalamus. Its involvement in various physiological processes such as thermoregulation, circadian rhythm, learning, memory, and mood regulation has made it a significant target for drug discovery. This compound is a notable ligand for this receptor, exhibiting both agonist and antagonist properties. This guide compares its performance metrics with other well-characterized 5-HT7 receptor ligands.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected 5-HT7 receptor ligands. The data has been compiled from various scientific publications. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) for Human 5-HT7 Receptor
| Compound | Type | Ki (nM) | Selectivity Profile |
| This compound | Agonist/Antagonist | 2.6[1] | Selective over α1-adrenergic (156 nM) and 5-HT1A (476 nM) receptors.[1] |
| LP-12 | Agonist | 0.13[2] | Highly selective over D2 (224 nM), 5-HT1A (60.9 nM), and 5-HT2A (>1000 nM) receptors.[2] |
| LP-211 | Agonist | 15.0 (human)[3] | Selective over 5-HT1A receptor. |
| SB-269970 | Antagonist/Inverse Agonist | ~1.26 (pKi 8.9) | Highly selective (>100-fold) over other 5-HT receptors, with the exception of 5-HT5A (50-fold selectivity). |
| 5-CT (5-Carboxamidotryptamine) | Agonist | ~0.8 (pKi 9.1) | Non-selective, also activates 5-HT1A, 5-HT1B, and 5-HT1D receptors. |
| 8-OH-DPAT | Agonist | 466 | Standard 5-HT1A agonist with moderate affinity for 5-HT7 receptors. |
Table 2: Functional Activity (EC50/IC50) at 5-HT7 Receptor
| Compound | Functional Assay | Potency (nM) | Efficacy |
| This compound | Not explicitly reported in reviewed sources | Not available | Exhibits both agonist and antagonist activity. |
| LP-211 | Agonist-induced cAMP formation | EC50 = 16 (similar to 5-HT) | Full agonist |
| SB-269970 | Inhibition of 5-CT-induced cAMP accumulation | IC50 ≈ 5.0 (pIC50 8.3) | Inverse agonist |
| 5-CT (5-Carboxamidotryptamine) | cAMP accumulation | EC50 = 13 | Full agonist |
| 8-OH-DPAT | cAMP accumulation | Varies by species (partial to full agonist) | Full or partial agonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade of the 5-HT7 receptor and a typical experimental workflow for characterizing receptor ligands.
Caption: Canonical Gs-protein mediated signaling pathway of the 5-HT7 receptor.
Caption: A typical workflow for characterizing the pharmacological profile of a 5-HT7 receptor ligand.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example for determining the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT7 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-CT, typically at a concentration close to its Kd value).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Representative Protocol)
This protocol is a representative example for determining the functional activity (agonist or antagonist) of a test compound at the 5-HT7 receptor.
-
Cell Culture and Plating:
-
HEK293 cells expressing the human 5-HT7 receptor are cultured to an appropriate confluency.
-
Cells are seeded into 96-well plates and incubated overnight to allow for attachment.
-
-
Agonist Mode Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
Varying concentrations of the test compound (potential agonist) are added to the wells.
-
The plate is incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
-
Antagonist Mode Assay:
-
Cells are pre-incubated with varying concentrations of the test compound (potential antagonist).
-
A fixed concentration of a known 5-HT7 receptor agonist (e.g., 5-CT, at its EC80 concentration) is then added to stimulate cAMP production.
-
The plate is incubated as in the agonist mode assay.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. These assays typically involve a competitive immunoassay format.
-
-
Data Analysis:
-
For agonist activity, the concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined using non-linear regression.
-
For antagonist activity, the concentration-inhibition curve is plotted, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is determined. The pA2 or Ki value can then be calculated to quantify the antagonist potency.
-
Conclusion
This compound is a potent ligand of the 5-HT7 receptor with a binding affinity in the low nanomolar range. Its unique characteristic of exhibiting both agonist and antagonist activities makes it an interesting tool for pharmacological research. In comparison to other ligands, it shows good selectivity over the 5-HT1A and α1-adrenergic receptors. For researchers requiring a highly selective agonist, compounds like LP-12 may be more suitable. For studies needing a potent and selective antagonist, SB-269970 remains a standard choice. The selection of the most appropriate 5-HT7 receptor ligand will ultimately depend on the specific requirements of the experimental design, including the desired mode of action (agonist, antagonist, or partial agonist) and the necessary degree of selectivity.
References
A Comparative Analysis of LP-20 Hydrochloride and SB-269970: Two Distinct 5-HT7 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of LP-20 hydrochloride and SB-269970, two prominent research compounds targeting the serotonin (B10506) 7 (5-HT7) receptor. While both molecules exhibit high affinity for this receptor, their functional effects diverge significantly, positioning them as valuable but distinct tools for investigating 5-HT7 receptor function in various physiological and pathological processes. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Executive Summary
This compound and SB-269970 are high-affinity ligands for the 5-HT7 receptor. However, their pharmacological profiles are markedly different. SB-269970 is a well-characterized selective antagonist and inverse agonist of the 5-HT7 receptor. In contrast, this compound displays a more complex, context-dependent functional profile, exhibiting both agonist and antagonist activities in different experimental paradigms. This dual functionality underscores the importance of selecting the appropriate chemical tool based on the specific research question and experimental system.
Data Presentation
The following tables summarize the key quantitative data for this compound and SB-269970, focusing on their receptor binding affinity and functional activity at the 5-HT7 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | pKi |
| This compound | Human 5-HT7 | [3H]5-CT | CHO cell membranes | 2.6 | 8.59 |
| SB-269970 | Human 5-HT7(a) | [3H]5-CT | HEK293 cell membranes | - | 8.9 ± 0.1 |
| Guinea Pig 5-HT7 | [3H]5-CT | Cerebral cortex membranes | - | 8.3 ± 0.2 | |
| Human 5-HT7(a) | [3H]-SB-269970 | HEK293 cell membranes | 1.25 ± 0.05 (KD) | 8.61 ± 0.10 | |
| Guinea Pig 5-HT7 | [3H]-SB-269970 | Cerebral cortex membranes | 1.7 ± 0.3 (KD) | - |
Table 2: Functional Activity
| Compound | Assay | Cell/Tissue Type | Effect | Potency |
| This compound | Guinea Pig Ileum Contraction | Guinea Pig Ileum | Agonist | EC50 = 130 nM |
| 5-HT-mediated cAMP Accumulation | 5-HT7-expressing HeLa cells | Antagonist | IC50 = 250 nM | |
| SB-269970 | 5-CT-stimulated Adenylyl Cyclase | 5-HT7(a)/HEK293 membranes | Antagonist | pA2 = 8.5 ± 0.2 |
| 5-CT-stimulated Adenylyl Cyclase | Guinea Pig Hippocampal membranes | Antagonist | pKB = 8.3 ± 0.1 | |
| Basal Adenylyl Cyclase Activity | 5-HT7(a)/HEK293 membranes | Inverse Agonist | - |
Mechanism of Action
SB-269970 is a potent and selective 5-HT7 receptor antagonist.[1] It competitively blocks the binding of serotonin and other agonists to the 5-HT7 receptor, thereby inhibiting receptor activation. Furthermore, studies have shown that SB-269970 can also act as an inverse agonist, reducing the basal or constitutive activity of the 5-HT7 receptor in the absence of an agonist. This dual mechanism of antagonism and inverse agonism makes it a powerful tool for probing the physiological roles of the 5-HT7 receptor.
This compound , on the other hand, exhibits a more nuanced mechanism of action that appears to be assay-dependent. In the guinea pig ileum, a functional assay measuring smooth muscle contraction, this compound acts as a 5-HT7 receptor agonist. Conversely, in a cellular assay measuring cyclic AMP (cAMP) accumulation in HeLa cells expressing the 5-HT7 receptor, it behaves as an antagonist, blocking the effects of serotonin. This "agonist and antagonist activity" suggests that this compound may be a partial agonist, or that its functional effects are influenced by the specific signaling pathways and cellular context of the experimental system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the 5-HT7 receptor and a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT7 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or KD) of this compound and SB-269970 for the 5-HT7 receptor.
General Protocol (adapted from published studies):
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT7 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a constant concentration of radioligand (e.g., [3H]5-CT or [3H]-SB-269970), and varying concentrations of the unlabeled competitor drug (this compound or SB-269970).
-
For saturation binding experiments to determine KD, use varying concentrations of the radioligand.
-
Define non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding assays, determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
For saturation binding assays, determine the KD and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.
-
Functional Assays
cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of the compounds by measuring their effect on intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Culture:
-
Culture cells stably expressing the 5-HT7 receptor (e.g., HEK293 or HeLa cells) in appropriate media.
-
Seed the cells into 96-well plates and grow to near confluency.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Incubate the cells with varying concentrations of the test compound (this compound or SB-269970) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound (this compound or SB-269970).
-
Add a fixed concentration of a known 5-HT7 agonist (e.g., 5-CT or serotonin) to stimulate cAMP production.
-
Incubate for a defined period at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the compound concentration and determine the IC50 value. The pA2 or pKB value can be calculated to quantify the antagonist potency.
-
Guinea Pig Ileum Contraction Assay
Objective: To assess the functional effect of the compounds on smooth muscle contraction, a classic physiological readout for 5-HT receptor activity.
General Protocol:
-
Tissue Preparation:
-
Isolate a segment of the ileum from a guinea pig.
-
Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Connect one end of the tissue to a force transducer to measure isometric contractions.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Assay Procedure:
-
Record a stable baseline of muscle tension.
-
Add cumulative concentrations of the test compound (this compound) to the organ bath and record the resulting contractions.
-
To test for antagonism, pre-incubate the tissue with the antagonist (e.g., SB-269970) before adding a known agonist.
-
-
Data Analysis:
-
Measure the amplitude of the contractions at each concentration of the compound.
-
Plot the contractile response as a percentage of the maximum response against the log of the compound concentration to determine the EC50 value.
-
Conclusion
This compound and SB-269970 are both valuable chemical probes for studying the 5-HT7 receptor, but their distinct pharmacological profiles dictate their appropriate applications. SB-269970 serves as a reliable and selective antagonist and inverse agonist, making it ideal for studies aimed at blocking 5-HT7 receptor signaling or investigating its basal activity. The dual agonist/antagonist nature of this compound, while more complex, offers unique opportunities to explore the context-dependent signaling of the 5-HT7 receptor. Researchers should carefully consider the specific aims of their experiments and the characteristics of their chosen assay system when selecting between these two compounds. The detailed data and protocols provided in this guide are intended to aid in this critical decision-making process and to facilitate rigorous and reproducible research into the multifaceted roles of the 5-HT7 receptor.
References
Functional Selectivity of LP-20 Hydrochloride at 5-HT7R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-HT7 Receptor and Its Signaling Pathways
The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes within the central nervous system, including mood regulation, cognition, and circadian rhythms. Its activation by serotonin (B10506) (5-HT) or synthetic ligands can trigger multiple intracellular signaling cascades, primarily through the coupling to different G proteins. This divergence in signaling pathways lays the foundation for the concept of functional selectivity, or biased agonism, where a ligand can preferentially activate one pathway over another.
The two major signaling pathways initiated by 5-HT7R activation are:
-
The canonical Gαs-cAMP pathway: This is the classical signaling route for the 5-HT7R. Upon activation, the receptor couples to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB and the kinase ERK1/2, leading to changes in gene expression and cellular function.[1][2]
-
The Gα12-RhoA pathway: The 5-HT7R can also couple to the Gα12 protein. This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42.[3] This pathway is primarily involved in regulating cell morphology, neurite outgrowth, and synaptic plasticity.[3]
Beyond G protein-mediated signaling, GPCRs like the 5-HT7R can also signal through β-arrestins. β-arrestins were initially known for their role in receptor desensitization and internalization. However, they are now recognized as important scaffold proteins that can initiate their own signaling cascades, often involving the activation of kinases like ERK1/2, independently of G protein activation. The ability of a ligand to differentially engage these G protein and β-arrestin pathways is the essence of functional selectivity.
Caption: 5-HT7 Receptor Signaling Pathways.
Comparative Analysis of 5-HT7R Ligands
While specific data for LP-20 hydrochloride is pending, the following tables present quantitative data for other key 5-HT7R ligands, offering a framework for comparison. These ligands include the standard agonist 5-carboxamidotryptamine (B1209777) (5-CT), the selective agonist LP-211 (a close structural analog of this compound), and other tool compounds.
Gαs-cAMP Pathway Activation
This table summarizes the potency (EC50) and efficacy (Emax) of various ligands in activating the Gαs-cAMP signaling pathway.
| Ligand | EC50 (nM) | Emax (% of 5-HT) | Compound Type | Reference |
| 5-CT | 0.63 (µM) | 100% (relative to itself) | Full Agonist | [4] |
| LP-211 | 600 (nM) | 82% (relative to 5-CT) | Full Agonist | |
| AS-19 | 9 ± 1 | 77% | Partial Agonist | |
| E-55888 | 16 ± 1 | 99 ± 1% | Full Agonist | |
| E-57431 | 21.5 ± 1 | 94.5 ± 1% | Full Agonist | |
| Serodolin | - | Inverse Agonist | Biased Ligand | |
| Compound 2a | 15.3 ± 0.1 | 100% | Biased Agonist | |
| Compound 7 | 7788 ± 0.1 | 94.7% | Biased Agonist |
β-Arrestin Recruitment
This table presents the available data on the potency and efficacy of ligands in recruiting β-arrestin to the 5-HT7R.
| Ligand | EC50 (nM) | Emax (% of 5-HT) | Compound Type | Reference |
| 5-HT | 125 ± 0.1 | 100% | Endogenous Agonist | |
| Compound 2a | 3.98 ± 0.4 | 78.7% | Biased Agonist | |
| Compound 7 | 162 ± 0.2 | 62.7% | Biased Agonist |
Experimental Protocols
The assessment of functional selectivity relies on robust and specific cellular assays. Below are detailed methodologies for the key experiments cited in the context of 5-HT7R signaling.
cAMP Accumulation Assay
This assay quantifies the activation of the Gαs pathway by measuring the intracellular accumulation of cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of a ligand to stimulate cAMP production via the 5-HT7R.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the human 5-HT7R are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and grown to a confluency of 80-90%.
-
Ligand Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with varying concentrations of the test ligand for a defined period (e.g., 30 minutes at 37°C).
-
Cell Lysis: The stimulation is terminated by lysing the cells to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are normalized to the response produced by a reference full agonist (e.g., 5-HT or 5-CT) and plotted against the logarithm of the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
References
- 1. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LP-20 Hydrochloride Cross-reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of LP-20 hydrochloride across various serotonin (B10506) (5-HT) receptor subtypes. The data presented is compiled from published experimental findings to offer an objective assessment of the compound's selectivity. Detailed experimental protocols are included to support the replication and validation of these findings.
Executive Summary
This compound is a high-affinity ligand for the serotonin 7 (5-HT7) receptor. In vitro studies demonstrate its pronounced selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, as well as the adrenergic α1 receptor. This high selectivity suggests its potential as a specific pharmacological tool for investigating 5-HT7 receptor function and as a lead compound for the development of targeted therapeutics.
Data Presentation: Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for a range of human serotonin receptors and the adrenergic α1 receptor. The data is extracted from radioligand binding assays.
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |
| 5-HT7 | 2.6 | [³H]5-CT | HEK-293 | Lacivita et al., 2012 |
| 5-HT1A | 476 | [³H]8-OH-DPAT | CHO | Lacivita et al., 2012 |
| Adrenergic α1 | 156 | [³H]Prazosin | CHO | Lacivita et al., 2012 |
Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflow
The interaction of this compound with serotonin receptors can be investigated through various experimental workflows. The following diagrams illustrate the general signaling pathways of the targeted G-protein coupled receptors (GPCRs) and a typical workflow for assessing compound cross-reactivity.
Figure 1: Simplified signaling pathways for 5-HT1A and 5-HT7 receptors.
Figure 2: Experimental workflow for assessing GPCR cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing the human serotonin receptor of interest.
-
Radioligands: [³H]5-carboxamidotryptamine ([³H]5-CT) for 5-HT7 receptors, [³H]8-hydroxy-DPAT ([³H]8-OH-DPAT) for 5-HT1A receptors, and [³H]Prazosin for adrenergic α1 receptors.
-
This compound (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein), a fixed concentration of the appropriate radioligand (at a concentration close to its Kd), and a range of concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Total and Non-specific Binding: For each assay, include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known saturating unlabeled ligand, e.g., 10 µM serotonin).
-
Incubation Conditions: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay
Objective: To determine the functional activity (e.g., agonist or antagonist) of this compound at Gs- or Gi/o-coupled serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Whole cells (e.g., HEK-293 or CHO) expressing the serotonin receptor of interest.
-
This compound.
-
A known agonist for the receptor (for antagonist assays).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in assays for Gi/o-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-coupled receptors (e.g., 5-HT7):
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate for a specific period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for agonist activity.
Procedure for Gi/o-coupled receptors (e.g., 5-HT1A):
-
Cell Seeding: Seed the cells as described above.
-
Compound Addition: For antagonist testing, pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of a known agonist for the receptor in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation, Lysis, and Detection: Follow the same steps as for Gs-coupled receptors.
-
Data Analysis: For antagonist activity, plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of this compound to determine the IC50.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. For further in-depth analysis, it is recommended to consult the primary research articles.
Navigating the "LP" Landscape: A Comparative Analysis of Pharmacologically Active Agents for Researchers
In the vast and varied world of scientific nomenclature, abbreviations can often lead to ambiguity. A case in point is the "LP" designation, which appears in the names of disparate commercial products ranging from construction materials to audio equipment. For researchers, scientists, and drug development professionals, precise identification of pharmacologically active agents is paramount. This guide provides a comparative analysis of several distinct "LP" designated compounds and targets that have emerged in the scientific literature, clarifying their nature and potential therapeutic applications.
This analysis will focus on the available scientific data for the following:
-
LP 20 hydrochloride : A serotonin (B10506) 5-HT₇ receptor ligand.
-
LP1 & LP2 : Dual-target mu-opioid peptide receptor (MOPr) and delta-opioid peptide receptor (DOPr) ligands for pain management.
-
LP-184 : A novel acylfulvene-derived anti-cancer agent.
-
12-Lipoxygenase (12-LOX) : An enzyme and pharmacological target implicated in cancer and thrombosis.
Comparative Overview of "LP" Compounds
The following table summarizes the key characteristics of the pharmacologically active agents discussed in this guide.
| Compound/Target | Type | Primary Molecular Target(s) | Therapeutic Area | Key Reported Activity |
| LP 20 hydrochloride | Small Molecule | 5-HT₇ Receptor | Neuroscience | Agonist and antagonist activity at the 5-HT₇ receptor. |
| LP1 & LP2 | Small Molecule | MOPr / DOPr | Pain Management | Dual-target ligands with potential for persistent pain relief with a reduced side-effect profile.[1] |
| LP-184 | Small Molecule | Not specified | Oncology | Inhibits adult and pediatric central nervous system (CNS) tumor cell growth.[2] |
| 12-Lipoxygenase (12-LOX) | Enzyme (Target) | Arachidonic Acid | Oncology, Thrombosis | Catalyzes the formation of 12S-HETE, a key modulator of cancer metastasis.[3] |
LP 20 hydrochloride: A 5-HT₇ Receptor Ligand
LP 20 hydrochloride is a chemical compound identified as a ligand for the serotonin 5-HT₇ receptor, exhibiting both agonist and antagonist properties. It demonstrates selectivity for the 5-HT₇ receptor over adrenergic α₁ and 5-HT₁ₐ receptors.
Experimental Data Summary:
| Parameter | Value |
| Ki (5-HT₇) | 2.6 nM |
| Ki (adrenergic α₁) | 156 nM |
| Ki (5-HT₁ₐ) | 476 nM |
Signaling Pathway and Experimental Workflow
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The dual agonist/antagonist activity of LP 20 suggests a complex interaction that may be dependent on the specific cellular context and signaling pathways being measured.
Figure 1: Simplified signaling pathway of the 5-HT₇ receptor.
LP1 and LP2: Dual-Target Opioid Receptor Ligands
LP1 and LP2 are benzomorphan-based compounds that act as dual-target ligands for the mu-opioid peptide receptor (MOPr) and the delta-opioid peptide receptor (DOPr). This polypharmacological approach aims to achieve effective pain relief, particularly for persistent pain, while mitigating the adverse effects associated with single-target opioid agonists, such as tolerance.
Experimental Data Summary:
| Compound | Ki (MOPr) | Ki (DOPr) |
| LP1 | 0.83 nM | 29.1 nM |
| LP2 | 1.08 nM | 6.6 nM |
LP2, a derivative of LP1, shows a significant increase in affinity for the DOPr while maintaining high affinity for the MOPr.
Experimental Protocol: Radioligand Binding Assay
The binding affinities (Ki) of LP1 and LP2 for MOPr and DOPr are typically determined through competitive radioligand binding assays. A detailed, generalized protocol is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MOPr or DOPr.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOPr, [³H]DPDPE for DOPr) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (LP1 or LP2) are added to displace the radioligand.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
LP-184: A Novel Anti-Cancer Agent
LP-184 is described as a novel acylfulvene-derived, tumor site-activated small molecule that inhibits the growth of adult and pediatric central nervous system (CNS) tumors. Studies have shown that LP-184 is effective in cell lines of glioblastoma multiforme (GBM) and atypical teratoid/rhabdoid tumors (ATRT).
Experimental Data Summary:
| Cell Line (Tumor Type) | IC₅₀ |
| CHLA06 (ATRT) | 20-25 nM |
| BT37 (ATRT) | 20-25 nM |
LP-184's mechanism of action is suggested to involve the induction of apoptosis, as evidenced by the detection of cleaved caspase-3 and c-PARP in treated ATRT cell lines. It is also proposed to function as a synthetically lethal agent in the context of DNA repair deficiencies.
Experimental Workflow: Cell Viability and Apoptosis Assays
Figure 2: General experimental workflow for evaluating LP-184's in vitro efficacy.
12-Lipoxygenase (12-LOX) as a Pharmacological Target
Platelet-type 12-lipoxygenase (pl12-LOX) is an enzyme that catalyzes the production of 12(S)-hydroperoxyeicosatetraenoic acid (12S-HpETE), which is then converted to 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12S-HETE). 12S-HETE is a lipid mediator that plays a crucial role in cancer metastasis. Platelets can transfer pl12-LOX to cancer cells, inducing an epithelial-mesenchymal transition (EMT) and promoting malignancy. Therefore, the pharmacological inhibition of 12-LOX is a promising strategy for cancer prevention and treatment.
Signaling Pathway in Cancer Metastasis
Figure 3: Role of platelet-derived 12-LOX in promoting cancer metastasis.
Conclusion
The designation "LP" is applied to a diverse array of subjects, and for the scientific community, it is crucial to distinguish between them. This guide has provided a comparative overview of several pharmacologically relevant "LP" compounds and targets: LP 20 hydrochloride, a tool compound for studying 5-HT₇ receptor pharmacology; LP1 and LP2, promising dual-target ligands for pain; LP-184, a novel agent for CNS tumors; and 12-LOX, a key enzyme target in oncology. By presenting the available experimental data and visualizing the relevant biological pathways and workflows, this analysis aims to provide clarity and support for ongoing and future research in these areas.
References
- 1. LP1 and LP2: Dual-Target MOPr/DOPr Ligands as Drug Candidates for Persistent Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYST-12 LP-184, A NOVEL ACYLFULVENE-DERIVED TUMOR SITE ACTIVATED SMALL MOLECULE INHIBITS ADULT AND PEDIATRIC CNS TUMOR CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and pharmacology of platelet-type 12-lipoxygenase in platelets, cancer cells, and their crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Specificity of LP-20 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LP-20 hydrochloride, a potent 5-HT7 receptor ligand, and its alternatives, with a focus on validating its in vivo specificity. Understanding the precise interaction of a compound with its intended target in a complex biological system is paramount for the development of selective and effective therapeutics. This document outlines the current knowledge on this compound, compares it with the well-characterized 5-HT7 receptor antagonist SB-269970, and provides detailed experimental protocols for in vivo specificity validation.
Introduction to this compound and In Vivo Specificity
This compound is a high-affinity ligand for the serotonin (B10506) 7 (5-HT7) receptor, with a reported Ki of 2.6 nM. In vitro studies have demonstrated its selectivity over the adrenergic α1 and 5-HT1A receptors, with Ki values of 156 nM and 476 nM, respectively. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition, making it a promising target for the treatment of central nervous system (CNS) disorders.
While in vitro data provides a strong indication of a compound's potency and selectivity, in vivo validation is a critical step in the drug development pipeline. In vivo studies are essential to understand a compound's pharmacokinetic profile, target engagement in a physiological context, and potential off-target effects that may not be apparent in isolated systems. This guide will delve into the methodologies required to bridge the gap between in vitro promise and in vivo validation.
Comparative Analysis of this compound and Alternatives
To provide a framework for evaluating the in vivo specificity of this compound, we will compare its known in vitro characteristics with the established in vivo profile of SB-269970, a widely used and selective 5-HT7 receptor antagonist.
| Feature | This compound | SB-269970 |
| Primary Target | 5-HT7 Receptor | 5-HT7 Receptor |
| In Vitro Affinity (Ki) | 2.6 nM | ~1 nM |
| In Vitro Selectivity | >60-fold vs. α1-adrenergic, >180-fold vs. 5-HT1A | >100-fold against a panel of other receptors |
| In Vivo Behavioral Effects | Data not available | Anxiolytic and antidepressant-like effects in rodents; modulates sleep architecture |
| Receptor Occupancy | Data not available | Demonstrates dose-dependent brain receptor occupancy |
| Off-Target In Vivo Effects | Data not available | At high concentrations, may interact with α2-adrenergic receptors |
Note: The lack of publicly available in vivo data for this compound underscores the importance of conducting the validation studies outlined in this guide.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: 5-HT7 Receptor Signaling Pathways.
Validating the Target of LP-20 Hydrochloride: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LP-20 hydrochloride with alternative compounds, focusing on the use of knockout (KO) models to definitively confirm its primary target, the 5-HT7 receptor. By integrating experimental data and detailed protocols, we aim to offer a clear framework for researchers validating novel drug candidates.
Introduction to this compound and Target Validation
This compound is a potent ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of neurological processes, including circadian rhythms, learning, memory, and mood regulation. While radioligand binding assays provide initial evidence of a compound's affinity for its target, genetic approaches like knockout models offer the most definitive validation by observing the compound's effect in a biological system completely lacking the target protein. This guide will explore the methodology and rationale behind using 5-HT7 receptor knockout models to confirm the on-target effects of this compound and compare its pharmacological profile with other known 5-HT7 receptor modulators.
Comparative Analysis of 5-HT7 Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and a selection of alternative 5-HT7 receptor agonists and antagonists. This quantitative data is essential for comparing the potency and selectivity of these compounds.
Table 1: Comparative Binding Affinities (Ki) of 5-HT7 Receptor Agonists
| Compound | 5-HT7 (nM) | 5-HT1A (nM) | 5-HT2A (nM) | D2 (nM) | Reference(s) |
| This compound | 2.6 | 476 | - | - | |
| AS-19 | 0.6 | 89.7 | - | - | [1] |
| LP-12 | 0.13 | 60.9 | >1000 | 224 | |
| LP-44 | 0.22 | >44 | >220 | - | |
| LP-211 | 0.58 | 188 | - | 142 | |
| E-55888 | 2.5 | 700 | - | - |
Table 2: Comparative Binding Affinities (Ki/pKi) and Functional Activity (IC50) of 5-HT7 Receptor Antagonists
| Compound | 5-HT7 | 5-HT1A | 5-HT5A | α2-adrenergic | Reference(s) |
| SB-258719 | pKi = 7.5 | pKi < 5.1 | - | - | |
| SB-269970 | pKi = 8.3 | - | pKi = 7.2 | Potent blocker | |
| SB-656104 | pKi = 8.7 | - | - | - | |
| JNJ-18038683 | pKi = 8.2 | - | - | - |
Confirming Targets with Knockout Models: A Methodological Overview
The gold standard for validating that a drug's biological effects are mediated by a specific target is to test the drug in a knockout animal model that lacks the gene encoding for that target. If the drug's effects are absent or significantly diminished in the knockout animal compared to its wild-type counterpart, it provides strong evidence for on-target activity.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the target of a compound like this compound using a 5-HT7 receptor knockout mouse model.
Figure 1. A generalized workflow for validating drug targets using knockout animal models.
Expected Outcomes with this compound in a 5-HT7 KO Model
Based on the known functions of the 5-HT7 receptor, it is hypothesized that the administration of this compound to wild-type mice would elicit specific physiological and behavioral changes that would be absent in 5-HT7 receptor knockout mice. For instance, the 5-HT7 receptor agonist LP-211 has been shown to induce hypothermia in wild-type mice, an effect that is significantly attenuated in 5-HT7 knockout mice. Similarly, if this compound acts as a 5-HT7 agonist in vivo, it would be expected to produce similar effects that are dependent on the presence of the 5-HT7 receptor.
Signaling Pathways of the 5-HT7 Receptor
The 5-HT7 receptor primarily signals through two main G-protein-coupled pathways: the canonical Gs pathway and the G12 pathway. Understanding these pathways is crucial for elucidating the downstream cellular effects of this compound.
Figure 2. The dual signaling pathways of the 5-HT7 receptor involving Gs and G12 proteins.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, this section provides detailed protocols for key assays used in the characterization and validation of 5-HT7 receptor ligands.
Protocol 1: 5-HT7 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT7 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
96-well microplates.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM 5-HT (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [3H]5-CT (at a concentration near its Kd, typically ~1-2 nM) to all wells.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Generation of 5-HT7 Receptor Knockout Mice
Objective: To create a mouse model lacking the 5-HT7 receptor for in vivo target validation studies.
Methodology (based on CRISPR/Cas9):
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the Htr7 gene (the gene encoding the 5-HT7 receptor).
-
Preparation of Reagents: Synthesize the designed gRNAs and obtain Cas9 protein or mRNA.
-
Microinjection: Prepare a microinjection mix containing the gRNAs and Cas9 protein/mRNA. Microinject this mixture into the cytoplasm or pronuclei of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.
-
Founder Screening: Genotype the resulting pups by PCR and sequencing of the target locus to identify founder mice carrying mutations in the Htr7 gene.
-
Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish germline transmission of the mutation. Intercross heterozygous offspring to generate homozygous knockout mice.
-
Validation: Confirm the absence of 5-HT7 receptor protein expression in the knockout mice using techniques such as Western blotting or immunohistochemistry.
Conclusion
The use of knockout models provides an indispensable tool for the definitive validation of drug targets. For a compound like this compound, demonstrating that its physiological and behavioral effects are absent in 5-HT7 receptor knockout mice would provide unequivocal evidence of its on-target mechanism of action. This guide has provided a comparative framework, quantitative data, and detailed protocols to aid researchers in this critical aspect of drug discovery and development. The integration of in vitro characterization with in vivo validation in knockout models is paramount for advancing novel therapeutics with well-defined mechanisms.
References
A Head-to-Head Comparison of 5-HT7 Receptor Agonists for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable agonist is critical for elucidating the physiological roles of the 5-HT7 receptor and for the early-stage discovery of novel therapeutics. This guide provides an objective, data-driven comparison of commonly used 5-HT7 receptor agonists, focusing on their binding affinity, functional potency, and selectivity.
The serotonin (B10506) 7 (5-HT7) receptor, the most recently identified member of the serotonin receptor family, is a G-protein coupled receptor (GPCR) primarily linked to the activation of adenylyl cyclase via Gs proteins.[1] Its involvement in a range of central nervous system functions—including learning, memory, circadian rhythm, and mood regulation—has made it a compelling target for drug discovery in neuropsychiatric and neurological disorders.[1] A variety of selective agonists have been developed to probe the function of this receptor. This guide focuses on a head-to-head comparison of the most frequently cited selective agonists: AS-19, LP-12, LP-44, LP-211, and E-55888.
Quantitative Comparison of 5-HT7 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of key 5-HT7 receptor agonists. Data is compiled from various radioligand binding and functional assays, and it is important to note that values can vary based on the specific experimental conditions (e.g., cell line, radioligand, assay buffer).
| Agonist | Ki (nM) for 5-HT7 | EC50 (nM) for 5-HT7 | Selectivity Profile | Key Characteristics |
| AS-19 | ~1-11 | 9 | Partial agonist. Shows selectivity over 5-HT1A, but only ~11-fold over 5-HT1D.[2] | One of the earlier selective agonists developed. |
| LP-12 | 0.13 | - | Selective over D2, 5-HT1A, and 5-HT2A receptors.[3] | High affinity agonist. |
| LP-44 | 0.22 | 2560 (ileum relaxation) | >200-fold selective over 5-HT1A and >1000-fold over 5-HT2A.[4] | High affinity and highly selective agonist. |
| LP-211 | 0.58 (rat), 15 (human) | 600 (ileum relaxation) | Modest selectivity over 5-HT1B, 5-HT2B, 5-HT2C, and 5-HT5A (5-14 fold). | Brain penetrant agonist. |
| E-55888 | ~1-2 | 16 | High selectivity (~280-fold over 5-HT1A). | A full agonist with high potency. |
| 5-CT | ~0.8-2 | ~1-10 | Non-selective, also high affinity for 5-HT1A, 5-HT1B, 5-HT1D. | A commonly used non-selective reference agonist. |
| 8-OH-DPAT | ~20-470 | ~100-1000 | Non-selective, also a potent 5-HT1A receptor agonist. | A classic, non-selective serotonergic tool compound. |
Signaling Pathways of the 5-HT7 Receptor
Activation of the 5-HT7 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gs protein, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Beyond this primary pathway, the 5-HT7 receptor has also been shown to couple to the G12 protein, which can activate Rho GTPases and influence cytoskeletal dynamics and neurite outgrowth.
Experimental Protocols
The characterization of 5-HT7 receptor agonists relies on standardized in vitro assays. Below are the methodologies for two key experiments: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
1. Membrane Preparation:
-
Cells stably or transiently expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970), and varying concentrations of the unlabeled test agonist.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known 5-HT7 ligand) from the total binding.
-
The IC50 value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy.
1. Cell Culture and Plating:
-
Cells expressing the 5-HT7 receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The test agonist is added at various concentrations, and the cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
-
The reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of the test agonist is calculated from the standard curve.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression. The maximal effect (Emax) is also determined from this curve.
Conclusion
The choice of a 5-HT7 receptor agonist for a particular study will depend on the specific experimental goals. For studies requiring high selectivity, LP-44 and E-55888 are excellent candidates. If brain penetrance is a key requirement for in vivo studies, LP-211 may be a more suitable choice. AS-19, as a partial agonist, can be useful for investigating receptor signaling where a full response may be undesirable. Non-selective agonists like 5-CT and 8-OH-DPAT, while historically important, should be used with caution and appropriate controls to account for their off-target effects. This guide provides a foundational dataset to aid researchers in making an informed decision when selecting a 5-HT7 receptor agonist for their experimental needs.
References
- 1. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, Potent 5-Ht7 Receptor Agonist - Abcam Inc. Licences University of Bari Technology - BioSpace [biospace.com]
- 4. LP 44 (CAS 824958-12-5): R&D Systems [rndsystems.com]
Unraveling the Dual Personality of LP-20 Hydrochloride: An Agonist and Antagonist at the 5-HT7 Receptor
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmacology, the precise action of a compound at its target receptor is paramount. LP-20 hydrochloride has emerged as a significant ligand for the serotonin (B10506) 7 (5-HT7) receptor, a key player in various physiological processes including cognition, mood, and sleep. This guide provides a comprehensive comparison of this compound's agonist and antagonist activities against established reference compounds, supported by experimental data to aid researchers in their drug development endeavors.
This compound, a 1-(2-biphenyl)piperazine derivative, exhibits a fascinating dualistic nature at the 5-HT7 receptor.[1][2] This unique profile, demonstrating both agonistic and antagonistic properties depending on the experimental context, necessitates a thorough characterization to understand its therapeutic potential. This guide will delve into its binding affinity and functional activity, comparing it with well-known 5-HT7 receptor modulators.
Comparative Analysis of Receptor Binding Affinity
The initial interaction between a ligand and its receptor is quantified by its binding affinity (Ki). A lower Ki value indicates a stronger binding interaction. This compound demonstrates a high affinity for the 5-HT7 receptor. The table below compares its binding affinity with that of standard 5-HT7 receptor agonists and antagonists.
| Compound | Type | 5-HT7 Receptor Ki (nM) |
| This compound | Ligand | 2.6 [3][4] |
| 5-Carboxamidotryptamine (5-CT) | Agonist | 0.79 - 0.93[5] |
| 8-OH-DPAT | Agonist | 229 - 466 |
| SB-269970 | Antagonist | ~5.0 (pKi 8.3) |
| Lurasidone | Antagonist | 0.5 |
Note: Ki values can vary slightly between different studies and experimental conditions.
Functional Activity: A Tale of Two opposing Actions
The true pharmacological character of a ligand is revealed through functional assays that measure its ability to activate (agonism) or block (antagonism) the receptor's signaling cascade. The 5-HT7 receptor is primarily coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
A key study by Lacivita et al. (2012) revealed the dual functionality of a compound structurally identical to this compound (referred to as compound 9a in the paper). In a guinea pig ileum assay, it exhibited agonist properties. Conversely, in a cAMP accumulation assay using HeLa cells expressing the 5-HT7 receptor, it acted as an antagonist.
To provide a clear comparison, the following table summarizes the functional potencies (EC50 for agonists, IC50 for antagonists) and efficacy (Emax) of this compound's related compound, LP-211 (a known agonist), and the reference compounds. While specific functional data for this compound's dual activity is not fully quantified in publicly available literature, the data for LP-211 provides insight into the agonist potential of this chemical class.
| Compound | Functional Activity | Potency (EC50/IC50) (nM) | Efficacy (Emax) vs. 5-HT |
| This compound | Agonist/Antagonist | Data not available | Data not available |
| LP-211 (related agonist) | Agonist | 600 | 82% (vs. 5-CT) |
| 5-Carboxamidotryptamine (5-CT) | Full Agonist | ~3.2 (pEC50 8.5) | ~100% |
| 8-OH-DPAT | Agonist | Data varies | Partial to full |
| SB-269970 | Antagonist | ~3.2 (pA2 8.5) | N/A |
| Lurasidone | Antagonist | Data varies | N/A |
Experimental Protocols
To ensure reproducibility and accurate assessment of compound activity, detailed experimental methodologies are crucial. Below are outlines for the key assays used to characterize 5-HT7 receptor ligands.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the 5-HT7 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT7 receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-5-CT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP.
-
Cell Culture: Cells expressing the 5-HT7 receptor are cultured in appropriate media.
-
Compound Treatment:
-
Agonist Mode: Cells are incubated with varying concentrations of the test compound.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known 5-HT7 receptor agonist (e.g., 5-HT or 5-CT).
-
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.
-
Data Analysis:
-
Agonist Mode: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined.
-
Antagonist Mode: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided.
Conclusion
This compound presents a complex but intriguing pharmacological profile at the 5-HT7 receptor. Its high binding affinity, coupled with its demonstrated dual agonist and antagonist activities, underscores the need for further investigation to elucidate the specific structural and cellular determinants of its functional effects. For researchers in drug development, understanding this dualism is critical for designing targeted therapies and predicting clinical outcomes. This guide provides a foundational comparison to aid in the continued exploration of this compound and other novel 5-HT7 receptor modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of LP-20 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of LP-20 hydrochloride, a potent 5-HT7 receptor ligand, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. Due to its hazardous properties, including potential carcinogenicity, reproductive toxicity, and high aquatic toxicity, stringent disposal procedures must be followed.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.
Core Principle: Treat as Hazardous Waste
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste. It is strictly prohibited to dispose of this compound via standard trash or down the drain.[2][3] Improper disposal can lead to environmental contamination and significant legal and financial penalties.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to consult the compound's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office. In the absence of a specific SDS, treat this compound as a highly hazardous substance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or risk of splashing, a chemically resistant apron or coveralls should be used. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required. | Prevents respiratory irritation from inhaling dust or vapors. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound from the point of generation to final removal by a licensed waste management contractor.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated weighing paper, pipette tips, and gloves, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. Aqueous solutions and solutions in organic solvents should be collected in separate containers.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Empty Containers: Containers that once held this compound are considered hazardous. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, deface or remove the original labels and dispose of the container as regular, non-hazardous trash, or as directed by your EHS office.
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
Keep waste containers securely sealed except when adding waste.
-
Store the sealed waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory. This area should be near the point of waste generation and under the control of laboratory personnel.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills from reaching drains.
3. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by your institution's EHS department or a licensed and certified hazardous waste management company.
-
The recommended disposal method for this type of chemical waste is controlled chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
-
Never attempt to treat or neutralize this compound waste in the laboratory unless it is a validated and approved part of an experimental protocol.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific procedures of your institution. Always consult with your Environmental Health and Safety (EHS) department for guidance on hazardous waste management.
References
Safeguarding Your Research: A Guide to Handling LP-20 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the neuroactive compound LP-20 hydrochloride, including operational procedures and disposal plans to ensure a safe laboratory environment.
Key Compound Information
A summary of important quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 304.81 g/mol | [1] |
| Molecular Formula | C₁₇H₂₁ClN₂O | [1] |
| CAS Number | 1386928-34-2 | [1] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended.
1. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Goggles: For procedures with a higher risk of splashing, chemical splash goggles are required.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant splash hazard, such as when handling larger quantities of solutions.
2. Hand Protection:
-
Gloves: Wear chemically resistant gloves. Given that this compound is a hydrochloride salt, it is important to select gloves that are resistant to acids. Nitrile gloves are a common choice for laboratory settings, but it is advisable to consult the glove manufacturer's compatibility chart for specific chemical resistance information.
3. Body Protection:
-
Laboratory Coat: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron or Gown: For procedures with a greater risk of splashes or spills, a chemical-resistant apron or gown should be worn over the lab coat.
4. Respiratory Protection:
-
Fume Hood: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Respirator: If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan is essential for the safe handling of this compound.
Step 1: Preparation and Precaution
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS. If a specific SDS for this compound is not available, consult the SDS for structurally similar compounds and general guidelines for handling hydrochloride salts.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Emergency Equipment: Verify that an eyewash station and safety shower are accessible and in good working order.
Step 2: Weighing and Solution Preparation
-
Weighing Solid Compound: When weighing the solid form of this compound, do so within a fume hood or a ventilated balance enclosure to avoid inhaling any airborne particles.
-
Preparing Solutions: To prepare a solution, slowly add the weighed this compound to the solvent (e.g., water or DMSO). If diluting an acidic solution, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.
Step 3: During the Experiment
-
Containment: Keep all containers with this compound sealed when not in use.
-
Avoid Contamination: Use dedicated glassware and utensils. If not possible, thoroughly clean all equipment before and after use.
-
Monitoring: Be vigilant for any signs of spills or unexpected reactions.
Step 4: Post-Experiment
-
Decontamination: Clean the work area thoroughly with an appropriate cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Step 1: Waste Segregation
-
Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Solid Waste Disposal
-
Contaminated Materials: Items such as gloves, weigh paper, and pipette tips that are contaminated with this compound should be placed in the designated solid waste container.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid hazardous waste.
Step 3: Liquid Waste Disposal
-
Neutralization of Acidic Waste: As LP-20 is a hydrochloride salt, aqueous waste solutions will be acidic. These solutions should be neutralized before disposal. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8. The neutralization process should be performed in a fume hood and may produce gas, so it should be done with caution.
-
Collection of Neutralized Waste: The neutralized solution should be collected in a properly labeled hazardous waste container.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
Step 4: Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
